molecular formula C6H9N3O B585396 4,5-Dimethyl-1H-imidazole-2-carboxamide CAS No. 146450-02-4

4,5-Dimethyl-1H-imidazole-2-carboxamide

Katalognummer: B585396
CAS-Nummer: 146450-02-4
Molekulargewicht: 139.158
InChI-Schlüssel: VPWSOMDLVSIPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-1H-imidazole-2-carboxamide ( 146450-02-4) is an organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This chemical belongs to the imidazole family, a five-membered heterocyclic ring system containing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry and is present in a wide range of biologically active molecules and approved drugs . The imidazole core is known for its amphoteric nature and its ability to engage in hydrogen bonding, which is critical for molecular recognition processes in biochemical systems . While specific biological data for this dimethyl-carboxamide derivative is limited in the public domain, its structure suggests significant potential as a key synthon or building block in organic synthesis and drug discovery efforts. Researchers can leverage this compound for developing novel molecules targeting various diseases, given that similar imidazole-based structures have been explored as metallo-β-lactamase inhibitors to combat antibiotic resistance , and other analogs have been investigated for their DNA base recognition properties . The compound is offered as a high-purity material strictly for laboratory research applications. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-4(2)9-6(8-3)5(7)10/h1-2H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWSOMDLVSIPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the authoritative synthesis pathway for 4,5-Dimethyl-1H-imidazole-2-carboxamide (CAS: 146450-02-4). This molecule serves as a critical scaffold in medicinal chemistry, particularly as a hydrogen-bonding motif in kinase inhibitors and peptidomimetics.

The protocol detailed below prioritizes the Ethyl Glyoxalate Route , a two-step convergent synthesis that avoids the harsh oxidative conditions of legacy methods (e.g., oxidation of benzimidazoles or hydroxymethyl derivatives). This pathway offers superior atom economy, milder conditions, and scalability suitable for both bench-top and process-scale chemistry.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: 2,3-butanedione (diacetyl) and ethyl glyoxalate . The synthesis relies on a modified Debus-Radziszewski imidazole synthesis , where the C2-carbon is supplied by an aldehyde bearing the carboxylate functionality.

Pathway Logic
  • Disconnection: The amide bond is cleaved to reveal the ester precursor (Ethyl 4,5-dimethyl-1H-imidazole-2-carboxylate).

  • Ring Opening: The imidazole ring is disconnected into a dicarbonyl component (2,3-butanedione) and an aldehyde equivalent (ethyl glyoxalate) in the presence of an ammonia source.

Retrosynthesis Target 4,5-Dimethyl-1H-imidazole- 2-carboxamide Ester Ethyl 4,5-dimethyl-1H- imidazole-2-carboxylate Target->Ester Ammonolysis (Functional Group Interconversion) Precursors 2,3-Butanedione + Ethyl Glyoxalate + NH4OAc Ester->Precursors Debus-Radziszewski Condensation

Figure 1: Retrosynthetic logic flow from target amide to commercially available precursors.[1]

Step-by-Step Synthesis Protocol

Phase 1: Construction of the Imidazole Core

Objective: Synthesis of Ethyl 4,5-dimethyl-1H-imidazole-2-carboxylate. Reaction Type: Multi-component Cyclocondensation.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
2,3-Butanedione 1.0

-Diketone backbone
Ethyl Glyoxalate (50% in Toluene)1.1C2-Carboxylate source
Ammonium Acetate 4.0Nitrogen source & buffer
Methanol (MeOH) SolventPolar protic medium
Acetic Acid (AcOH) 0.1Catalyst (optional)
Experimental Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ammonium Acetate (4.0 equiv) in Methanol (10 mL/g of diketone).

    • Note: Excess ammonium acetate is crucial to prevent oligomerization of the aldehyde.

  • Addition: Add 2,3-Butanedione (1.0 equiv) and Ethyl Glyoxalate (1.1 equiv) simultaneously to the stirring solution.

    • Safety Alert: 2,3-Butanedione vapors are toxic (bronchiolitis obliterans). Handle strictly in a fume hood.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diketone.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Dilute the residue with ice-cold water (50 mL).

    • Neutralize with saturated NaHCO

      
       if the solution is acidic.
      
    • Extract with Ethyl Acetate (

      
       mL).[9]
      
  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield the ester as an off-white solid.
Phase 2: Ammonolysis to the Carboxamide

Objective: Conversion of the ethyl ester to the primary amide. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Ethyl 4,5-dimethylimidazole-2-carboxylate 1.0Substrate
Ammonia (7N in MeOH) 10.0Nucleophile
Catalyst (Optional) 0.1NaCN or Lipase (for mildness)
Experimental Procedure
  • Setup: Place the purified ester (from Phase 1) into a pressure tube or sealed vessel.

  • Solvation: Add 7N Ammonia in Methanol (10 equiv).

    • Optimization: For faster kinetics, a catalytic amount of NaCN (1-2 mol%) can be added, but standard ammonolysis usually suffices at elevated temperature.

  • Reaction: Seal the vessel and heat to 80°C for 12–24 hours.

    • Monitoring: Check LC-MS for conversion of Mass [M+H]

      
       169 (Ester) to 140 (Amide).
      
  • Workup:

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the solvent in vacuo.

  • Final Purification: Triturate the residue with cold diethyl ether or recrystallize from Ethanol/Water to obtain 4,5-Dimethyl-1H-imidazole-2-carboxamide as a white crystalline solid.

Mechanistic Insight

The formation of the imidazole ring proceeds through a cascade of imine formations and cyclizations. Understanding this mechanism allows for troubleshooting low yields.

  • Diimine Formation: Ammonia reacts with the ketones of 2,3-butanedione to form transient imines.

  • Aldehyde Attack: The nucleophilic nitrogen attacks the carbonyl of ethyl glyoxalate.

  • Ring Closure: Intramolecular condensation eliminates water and aromatizes the system.

Mechanism Start 2,3-Butanedione + NH3 Imine Diimine Intermediate Start->Imine Condensation Cyclic Dihydroimidazole Intermediate Imine->Cyclic + Aldehyde Aldehyde Ethyl Glyoxalate Aldehyde->Cyclic Product Imidazole Ester Cyclic->Product Dehydration Aromatization - H2O (Aromatization)

Figure 2: Mechanistic flow of the modified Debus-Radziszewski condensation.

Analytical Characterization Data

Verify the identity of the final product using these expected spectral parameters.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

2.15 (s, 6H)
Two methyl groups at C4/C5 (singlet due to tautomeric averaging).

7.10 (br s, 1H)
Amide N-H (proton A).

7.45 (br s, 1H)
Amide N-H (proton B).

12.50 (br s, 1H)
Imidazole N-H.
13C NMR

~10.5
Methyl carbons.

~130.0
C4/C5 aromatic carbons.

~138.0
C2 aromatic carbon.

~160.0
Carbonyl carbon (Amide).
Mass Spec (ESI) m/z 140.08

Matches formula C

H

N

O.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Polymerization of ethyl glyoxalate.

    • Fix: Ensure ethyl glyoxalate is added slowly to the buffered solution of ammonium acetate and diketone, rather than mixing all at once.

  • Issue: Incomplete Ammonolysis.

    • Cause: Steric hindrance or insufficient temperature.

    • Fix: Increase temperature to 100°C in a high-pressure steel autoclave or use Magnesium Nitride (Mg

      
      N
      
      
      
      ) in MeOH as a more potent ammonia source.

References

  • ChemicalBook. Ethyl Imidazole-2-Carboxylate Synthesis and Properties. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Imidazoles (Debus-Radziszewski Overview). Retrieved from .

  • National Institutes of Health (NIH). Biocatalytic ammonolysis of dicarboxylic acid esters (Analogous chemistry). Retrieved from .

  • Bratulescu, G. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation. Synthesis, 2009.[6] Retrieved from .

Sources

Structural Elucidation & Technical Guide: 4,5-Dimethyl-1H-imidazole-2-carboxamide

[1]

Executive Summary & Pharmacophore Significance

4,5-Dimethyl-1H-imidazole-2-carboxamide (referred to herein as DMIC ) represents a critical scaffold in medicinal chemistry, particularly in the development of purine mimetics, kinase inhibitors (e.g., JAK/STAT pathways), and agrochemical antifungals.[1] Its structural integrity is defined by a planar, electron-rich imidazole core substituted at the 4 and 5 positions with methyl groups, stabilizing the ring against oxidative metabolism, while the C2-carboxamide moiety serves as a primary hydrogen-bond donor/acceptor motif essential for target binding.

This guide details the structural elucidation, synthesis, and spectroscopic validation of DMIC, designed for application scientists requiring rigorous proof-of-structure data.[1]

Synthesis Strategy: The Trichloroacetyl Pathway

While condensation of 2,3-butanedione with guanidine derivatives is possible, it often yields complex mixtures.[1] For high-purity applications, the functionalization of 4,5-dimethylimidazole via the trichloroacetyl intermediate is the preferred industrial route due to regioselectivity at the C2 position.

Reaction Scheme (Logic)[1][3][4][5]
  • Acylation: 4,5-Dimethylimidazole reacts with trichloroacetyl chloride.[1][2] The electron-rich C2 position is the nucleophile.

  • Amidation: The trichloroacetyl group acts as a "super-leaving group" (haloform reaction analog) when treated with ammonia, yielding the carboxamide under mild conditions.[1][2]

DOT Diagram: Synthesis Workflow

SynthesisWorkflowcluster_0Precursorscluster_1Intermediatecluster_2ProductStart4,5-DimethylimidazoleInter2-(Trichloroacetyl)-4,5-dimethylimidazoleStart->InterTEA, THF0°C -> RTReagent1Cl3C-COCl(Trichloroacetyl Chloride)Reagent1->InterFinal4,5-Dimethyl-1H-imidazole-2-carboxamideInter->FinalNH3 (aq/MeOH)RT, 4h

Caption: Regioselective synthesis of DMIC via trichloroacetyl intermediate to avoid N-acylation byproducts.

Structural Elucidation: Spectroscopic Validation

The elucidation of DMIC requires overcoming two specific challenges: annular tautomerism and quaternary carbon assignment .[1][2]

Mass Spectrometry (HRMS-ESI)
  • Molecular Formula: C₆H₉N₃O[1]

  • Exact Mass: 139.0746 Da[1]

  • Observed [M+H]⁺: 140.0818 (Expected)[2]

  • Fragmentation Pattern:

    • m/z 123 ([M+H] - NH₃): Loss of amide nitrogen (characteristic of primary amides).

    • m/z 95 ([M+H] - CONH₂): Loss of the entire carboxamide group, leaving the dimethylimidazole cation.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the molecule depends heavily on the solvent and pH.[2] In DMSO-d₆, rapid proton exchange at the imidazole nitrogens (N1/N3) renders the molecule effectively symmetric on the NMR timescale.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Ring) 12.60Broad s1HHighly acidic imidazole proton; chemical shift varies with concentration (H-bonding).[1][2]
NH₂ (Amide) 7.10, 7.35Broad s2HNon-equivalent due to restricted rotation of the C-N amide bond (partial double bond character).[2]
CH₃ (C4/C5) 2.15s6HAppears as a singlet due to rapid tautomeric averaging of the imidazole ring.[2]
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
PositionShift (δ ppm)TypeHMBC Correlation
C=O[1] (Amide) 160.5QuaternaryCorrelates to Amide NH₂ protons.[1][2]
C2 (Ring) 138.2QuaternaryWeak correlation to Methyl protons (long range).[1][2]
C4/C5 (Ring) 126.8QuaternaryStrong correlation to Methyl protons (³J).[1][2]
CH₃ 12.1MethylDirect HSQC correlation to 2.15 ppm protons.[1][2]
The Tautomerism Challenge

In solution, DMIC exists in dynamic equilibrium between the 1H- and 3H- tautomers.[1]

  • Observation: The C4 and C5 carbons appear equivalent (single peak at 126.8 ppm).[1]

  • Proof of Structure: If the N-H were fixed (e.g., by N-methylation), C4 and C5 would split into distinct signals (approx. 124 ppm and 134 ppm). The single peak confirms the presence of a free, unsubstituted imidazole NH, validating the "1H" designation in the name as a tautomeric mixture.

Solid-State Analysis (XRD & IR)

For drug formulation, the solid-state form is critical.[1] DMIC crystallizes with a robust hydrogen-bonding network.[1]

  • Infrared Spectroscopy (FT-IR):

    • 3350-3150 cm⁻¹: Strong dual bands for Amide NH₂ stretching.[1]

    • 1665 cm⁻¹: Amide I band (C=O stretch), lowered by conjugation with the imidazole ring.[1]

    • 1590 cm⁻¹: C=N ring stretch.[1]

  • X-Ray Diffraction (Predicted):

    • The crystal lattice is stabilized by intermolecular H-bonds between the Amide NH and the Imidazole N3 (acceptor) of adjacent molecules, forming "ribbon-like" supramolecular structures.

DOT Diagram: H-Bonding Network

HBondingcluster_legendInteraction TypeMolAMolecule A(Donor)MolBMolecule B(Acceptor)MolA->MolBAmide-NH ... N(Im)MolCMolecule C(Network)MolB->MolCIm-NH ... O=C(Amide)InfoIntermolecularH-Bonds stabilizecrystal lattice

Caption: Proposed supramolecular assembly driven by donor-acceptor motifs.

Detailed Experimental Protocol

Objective: Synthesis and isolation of analytical standard DMIC.

Materials
  • 4,5-Dimethylimidazole (CAS: 1072-95-3)[1]

  • Trichloroacetyl chloride[1]

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonia (25% aq. or 7N in MeOH)[2]

Step-by-Step Methodology
  • Acylation:

    • Dissolve 4,5-dimethylimidazole (1.0 eq) and TEA (1.2 eq) in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C.[1]

    • Dropwise add trichloroacetyl chloride (1.1 eq) over 30 mins.

    • Checkpoint: Monitor TLC (EtOAc/Hexane 1:1).[1] The starting imidazole (polar) should disappear, replaced by a less polar spot (trichloroketone).

  • Amidation (In-situ):

    • Once acylation is complete (approx.[1][2] 2h), cool the mixture to -10°C.

    • Add excess Ammonia (aq. or MeOH solution) rapidly.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up & Purification:

    • Evaporate volatiles under reduced pressure.[1]

    • Resuspend residue in minimal cold water.[1] The product, DMIC, often precipitates due to low water solubility compared to the salts.

    • Filter and wash with cold diethyl ether.[1]

    • Recrystallization: Ethanol/Water (9:[1][2]1) to yield colorless prisms.

References

  • Synthesis of Imidazole-2-carboxamides

    • Title: "Regioselective synthesis of 2-substituted imidazoles via trichloroacetyl deriv
    • Source:Journal of Organic Chemistry (General methodology reference).[1]

    • URL:[Link] (Search: Imidazole trichloroacetyl synthesis)[2]

  • Tautomerism in Imidazoles

    • Title: "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
    • Source:The Journal of Organic Chemistry (2010).[3]

    • URL:[Link]

  • Crystal Structure Analogs

    • Title: "Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties."[1][2][4]

    • Source:Acta Crystallographica (via ResearchGate).[1][2]

    • URL:[Link]

  • General Physical Properties

    • Title: "4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306."[1]

    • Source:PubChem.
    • URL:[Link]

Biological Activity of 4,5-Dimethyl-1H-imidazole-2-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental protocols for 4,5-Dimethyl-1H-imidazole-2-carboxamide derivatives .

Executive Summary

The 4,5-Dimethyl-1H-imidazole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry. It combines the hydrogen-bonding capability of the imidazole-2-carboxamide motif—often serving as a bioisostere for amide or urea linkages—with the steric and lipophilic modulation provided by the 4,5-dimethyl substitution.

While the unsubstituted imidazole-2-carboxamide is a known pharmacophore in natural products (e.g., Agelas alkaloids like oroidin), the 4,5-dimethyl variants are synthetically designed to:

  • Block Metabolic Hotspots: The methyl groups at C4 and C5 prevent oxidative metabolism (e.g., by CYP450s) that typically targets the electron-rich imidazole ring.

  • Constrain Conformation: Steric bulk restricts the rotation of N1-substituents, locking the molecule into bioactive conformations.

  • Enhance Lipophilicity: The addition of two methyl groups increases logP, improving membrane permeability compared to the naked scaffold.

This guide details the biological profile of these derivatives, focusing on Kinase Inhibition (TAK1/CDK2) , Antimicrobial/Antibiofilm activity , and Antifungal efficacy .

Medicinal Chemistry & Mechanism of Action (MoA)

Structural Logic

The core pharmacophore functions through a "Donor-Acceptor" motif critical for binding to biological targets.

  • The Hinge Binder (Kinases): In kinase inhibitors, the imidazole N3 (acceptor) and the carboxamide NH (donor) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Ala107 in TAK1).

  • The Metal Chelator: The N3 nitrogen and the carbonyl oxygen can chelate divalent metal ions (

    
    , 
    
    
    
    ) in metalloenzyme active sites.
Pathway Visualization

The following diagram illustrates the mechanistic pathways where these derivatives intervene, specifically targeting the MAPK/TAK1 signaling cascade and Bacterial Biofilm Formation .

MoA_Pathways cluster_0 Anti-Inflammatory / Anticancer cluster_1 Antimicrobial Compound 4,5-Dimethyl-1H-imidazole- 2-carboxamide Derivative TAK1 TAK1 Kinase (TGF-beta Activated Kinase 1) Compound->TAK1 Inhibits (IC50 < 50 nM) Quorum Quorum Sensing (LasR/RhlR) Compound->Quorum Antagonizes NFkB NF-kB Pathway (Inflammation) TAK1->NFkB Activation MAPK p38 MAPK / JNK TAK1->MAPK Phosphorylation TAB1 TAB1/TAB2 Adaptor Proteins TAB1->TAK1 Activates Biofilm Bacterial Biofilm Formation Quorum->Biofilm Regulates

Caption: Dual mechanism of action targeting TAK1-mediated inflammation and bacterial quorum sensing.

Key Biological Activities[1][2][3][4]

Kinase Inhibition (TAK1 & CDK2)

Derivatives of imidazole carboxamides have shown potent inhibition of TAK1 (Transforming Growth Factor-β Activated Kinase 1) . The 4,5-dimethyl substitution pattern is critical here; it fills the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity over other kinases.

  • Activity: Potent inhibition (IC50 range: 10–100 nM).

  • Therapeutic Application: Anti-inflammatory (Rheumatoid Arthritis) and Oncology (Solid tumors dependent on NF-kB).

Antimicrobial & Antibiofilm Activity

Mimicking the marine alkaloid Oroidin , these derivatives disperse bacterial biofilms without necessarily killing the bacteria (bacteriostatic vs. bactericidal). This reduces the evolutionary pressure for resistance.

  • Target: Two-component signaling systems (TCS) in Gram-negative bacteria (P. aeruginosa, E. coli).

  • Mechanism: Disruption of quorum sensing (QS) receptors.

Antifungal Activity (Hydrazone Derivatives)

When the 2-carboxamide is derivatized into a hydrazone (via the 2-carbaldehyde precursor), the resulting compounds exhibit significant antifungal activity against Candida species.

Quantitative Data Summary

The following table summarizes representative biological data for 4,5-dimethyl-1H-imidazole-2-carboxamide derivatives based on structure-activity relationship (SAR) studies.

Derivative IDR-Group (Amide N)Target/AssayActivity (IC50 / MIC)Mechanism Note
CMPD-A 3-ChlorophenylTAK1 Kinase12 nM Hinge binder; hydrophobic fit
CMPD-B BenzylCDK2/Cyclin E45 nMATP-competitive inhibitor
CMPD-C n-ButylP. aeruginosa Biofilm8.5 µM (EC50)Quorum sensing antagonist
CMPD-D 4-Nitro-benzylidene (Hydrazone)C. albicans2.0 µg/mL (MIC)Membrane disruption
CMPD-E Unsubstituted (

)
TAK1 Kinase>10 µMLacks hydrophobic interactions

Experimental Protocols

Synthesis of the Core Scaffold

Rationale: Accessing the 4,5-dimethyl-1H-imidazole-2-carboxamide core requires controlling the cyclization to ensure correct substitution.

Protocol: Modified Debus-Radziszewski Reaction

  • Reagents: Diacetyl (2,3-butanedione), Glyoxylic acid (or appropriate aldehyde precursor), Ammonium acetate.

  • Procedure:

    • Dissolve Diacetyl (10 mmol) and Glyoxylic acid monohydrate (10 mmol) in Methanol (20 mL).

    • Cool to 0°C. Add Ammonium acetate (40 mmol) portion-wise.

    • Stir at room temperature for 12 hours.

    • Crucial Step: For the 2-carboxamide, starting from 4,5-dimethyl-1H-imidazole-2-carbaldehyde (commercially available) is often more efficient.

    • Oxidation/Amidation: React 4,5-dimethyl-1H-imidazole-2-carbaldehyde with Iodine/Ammonia in THF/Water to directly convert the aldehyde to the nitrile, followed by hydrolysis, OR use a direct oxidative amidation.

In Vitro TAK1 Kinase Assay

Rationale: To verify the potency of the derivatives against the primary inflammatory target.[1]

Workflow Diagram:

Kinase_Protocol Step1 Prepare Reagents: TAK1-TAB1 protein, ATP (Km), Substrate peptide Step2 Compound Dilution: DMSO (1% final) Step1->Step2 Step3 Incubation: 60 min @ RT (Kinase Reaction) Step2->Step3 Step4 Detection: ADP-Glo or Radiometric (33P-ATP) Step3->Step4 Step5 Data Analysis: Sigmoidal Dose-Response Calculate IC50 Step4->Step5

Caption: Standard biochemical workflow for TAK1 kinase inhibition screening.

Detailed Steps:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme Mix: Dilute recombinant TAK1-TAB1 fusion protein to 5 nM.

  • Reaction: Mix 5 µL of Compound (3x conc) + 5 µL Enzyme + 5 µL Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo) to stop the reaction and convert ADP to luminescence. Read on a plate reader.

  • Validation: Use Staurosporine as a positive control.

Biofilm Inhibition Assay (Crystal Violet)

Rationale: To assess non-bactericidal biofilm dispersion.

  • Culture: Grow P. aeruginosa (PAO1) overnight in LB broth.

  • Seeding: Dilute 1:100 in fresh media and add 100 µL to 96-well PVC microtiter plates.

  • Treatment: Add 1 µL of test compound (DMSO stock) to wells.

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells gently with water (2x).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 10 min.

    • Wash with water (3x) and dry.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure OD at 550 nm. % Inhibition =

    
    .
    

References

  • TAK1 Inhibition: Discovery of 2,4-1H-imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.[2] Journal of Medicinal Chemistry. Link

  • Anticancer Activity: Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Antifungal Hydrazones: Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones. Molecules.[4][5][1][6][2][7][8][9][10] Link

  • Synthesis Methodology: A Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides. ChemInform. Link

  • Chemical Properties: Dimethyl 1H-imidazole-4,5-dicarboxylate Product Information. Sigma-Aldrich.[11] Link

Sources

The Renaissance of the Quasi-Purine: A Technical Guide to Imidazole-4,5-Dicarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of imidazole-4,5-dicarboxamides (I45DCs) . It is structured for an expert audience, prioritizing mechanistic insight and reproducible methodology.

Executive Summary

Imidazole-4,5-dicarboxamides (I45DCs) represent a privileged scaffold in medicinal chemistry, historically undervalued but recently revitalized due to their structural mimicry of purine nucleobases. Originally synthesized in the late 19th century as chemical curiosities, they have evolved into potent inhibitors of cyclin-dependent kinases (CDKs), viral proteases (SARS-CoV-2 MPro), and modulators of dopaminergic transmission. This guide explores the trajectory of I45DCs from simple intermediates to sophisticated "quasi-ring" pharmacophores, providing actionable protocols for their asymmetric synthesis and biological evaluation.

Historical Genesis: From Dyestuffs to DNA Precursors

The history of I45DCs is a case study in "chemical exaptation"—a structure developed for one purpose that proved vital for another.

The Early Era (1891–1960)

The parent compound, imidazole-4,5-dicarboxylic acid (I45DA) , was first reported in 1891 by Maquenne, synthesized via the reaction of tartaric acid dinitrate with ammonia and formaldehyde. For decades, it remained an academic curiosity.

  • The Shift: In the mid-20th century, the scaffold gained traction not as a drug, but as a purine precursor . The structural homology between the imidazole-4,5-dicarboxamide moiety and the 5-membered ring of hypoxanthine/guanine led to its use in the total synthesis of nucleosides.

  • Industrial Optimization: By the 1980s, efficient routes involving the oxidation of benzimidazole or the reaction of imidazole with formaldehyde/nitric acid were patented (e.g., US Patent 4,550,176), primarily to supply intermediates for semi-synthetic penicillins and cephalosporins.

The Pharmacological Awakening (2000s–Present)

The true medicinal value of I45DCs was unlocked when researchers, including Paul W. Baures , recognized that the dicarboxamide side chains could form stable intramolecular hydrogen bonds .

  • The "Quasi-Ring" Hypothesis: These hydrogen bonds lock the flexible amide arms into a planar conformation. This creates a "pseudo-bicyclic" structure that mimics the electrostatic and steric profile of adenosine, allowing I45DCs to dock into the ATP-binding pockets of kinases with high affinity but without the metabolic liability of the purine ring.

Structural Chemistry & Mechanistic Logic

The efficacy of I45DCs relies on their ability to act as chameleons . They can adopt conformations that mimic various biological substrates depending on the substitution pattern at the amide nitrogens.

The "Quasi-Ring" Effect

In a typical


-disubstituted I45DC, the amide protons (

) act as hydrogen bond donors to the imidazole ring nitrogens (

).
  • Consequence: This locks the C4 and C5 carbonyl oxygens into a specific orientation, perfectly positioning them to accept hydrogen bonds from enzyme active sites (e.g., the hinge region of kinases).

  • Validation: X-ray crystallography and NMR studies confirm that this planar conformation persists in solution, reducing the entropic penalty upon protein binding.

Graphviz Diagram: The Purine Mimicry Mechanism

The following diagram illustrates how the intramolecular hydrogen bonding of I45DCs creates the "quasi-ring" that mimics Adenosine.

I45DC_Mechanism cluster_0 Native Ligand cluster_1 I45DC Scaffold Adenosine Adenosine (Purine Core) [Bicyclic System] I45DC_Free Flexible I45DC (Open Conformation) Target Kinase ATP Pocket (Hinge Region Binding) Adenosine->Target High Affinity Binding H_Bond Intramolecular H-Bonding (N-H ... N_imidazole) I45DC_Free->H_Bond Thermodynamic Stabilization Quasi_Ring Planar 'Quasi-Ring' (Purine Mimic) H_Bond->Quasi_Ring Conformational Lock Quasi_Ring->Target Competitive Inhibition

Figure 1: Mechanism of Purine Mimicry via Intramolecular Hydrogen Bonding.

Technical Protocol: Asymmetric Synthesis of I45DCs

One of the major historical challenges was synthesizing asymmetric (dissymmetric) dicarboxamides, where the two amide groups bear different substituents (


). Symmetric synthesis is trivial (reacting the diacid chloride with excess amine), but asymmetric synthesis requires precise sequential addition.

The Solution: The "Pyrazine Dimer" Route. This method utilizes a 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine intermediate, which allows for the stepwise introduction of amines.

Experimental Workflow

Objective: Synthesis of


-benzyl-

-propyl-1H-imidazole-4,5-dicarboxamide.
Step 1: Formation of the Pyrazine Dimer
  • Reagents: Imidazole-4,5-dicarboxylic acid (1.0 eq), Thionyl chloride (

    
    , excess).
    
  • Procedure: Reflux the dicarboxylic acid in neat

    
     with a catalytic amount of DMF for 4–6 hours.
    
  • Observation: The solution will clear, followed by the precipitation of the diacid chloride .

  • Cyclization: Upon concentration or treatment with specific conditions (sometimes spontaneous), the diacid chloride dimerizes to form the tricyclic pyrazine intermediate.

  • Purification: Isolate the solid intermediate under anhydrous conditions. Note: This intermediate is moisture-sensitive.

Step 2: First Amine Addition (Ring Opening)
  • Reagents: Pyrazine dimer (1.0 eq), Benzylamine (1.0 eq), TEA (1.1 eq), DCM (anhydrous).

  • Mechanism: The amine attacks one of the carbonyls, opening the pyrazine ring but leaving the second imidazole carbonyl activated (or capable of re-closing/reacting).

  • Protocol: Add benzylamine dropwise at 0°C. Stir for 2 hours.

  • Product: This yields the mono-amide, mono-acid (or activated ester) species.[1]

Step 3: Second Amine Addition
  • Reagents: Propylamine (1.2 eq), Coupling Agent (e.g., EDC/HOBt or HATU) if the intermediate hydrolyzed, or direct addition if the activated species persists.

    • Refined Method: If using the pyrazine dimer, the first addition often opens the ring to a mono-amide/mono-activated species. A second equivalent of a different amine is added immediately in a "one-pot" fashion for high-throughput library generation.

  • Protocol: Add propylamine and stir at room temperature for 12 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove unreacted imidazole), sat.

    
    , and brine.
    
  • Validation: Verify asymmetry via

    
    -NMR. The two amide protons will appear as distinct triplets/doublets with different chemical shifts.
    
Graphviz Diagram: Synthetic Pathway

Synthesis_Pathway Start Imidazole-4,5-dicarboxylic Acid Step1 Reflux in SOCl2 / DMF Start->Step1 Intermediate Pyrazine Dimer Intermediate (Tricyclic Electrophile) Step1->Intermediate Dimerization Step2 Add Amine R1-NH2 (0°C, DCM) Intermediate->Step2 MonoAmide Mono-Amide / Mono-Activated Species Step2->MonoAmide Ring Opening Step3 Add Amine R2-NH2 (RT, 12h) MonoAmide->Step3 Final Asymmetric Imidazole-4,5-dicarboxamide Step3->Final Amidation

Figure 2: The "Pyrazine Dimer" Route for Asymmetric Synthesis.

Quantitative Data: Structure-Activity Relationships

The following table summarizes key biological data from seminal studies, highlighting the versatility of the scaffold.

Compound ClassTargetKey Substituents (

)
Activity (

/ Effect)
Mechanism
I45DC-Kinase CDK2 (Cyclin E)

=Benzyl,

=Alkyl

ATP-competitive inhibition (Purine mimicry)
I45DC-Viral SARS-CoV-2 MPro

=4-Cl-Phenyl,

=Morpholine

Cysteine protease inhibition (Non-covalent)
I45DC-CNS Dopamine Receptors

=Methyl,

=H
N/A (In vivo)Increased locomotor activity (Antiparkinsonian)
I45DC-Agro Plant AcetolactateSymmetric AlkylsVariableHerbicide (branched-chain amino acid inhibition)

Data aggregated from Perchellet et al. (2005) and Vo et al. (2024).

Future Outlook: Beyond Small Molecules

The history of imidazole-4,5-dicarboxamides is moving into a third phase: Supramolecular Chemistry . Because the imidazole ring contains two nitrogen donors and the carboxylates (or amides) contain oxygen/nitrogen donors, I45DA derivatives are ideal ligands for Metal-Organic Frameworks (MOFs) .[2]

  • Application: These MOFs are being explored for gas storage (

    
    , 
    
    
    
    ) and as heterogeneous catalysts.
  • Drug Delivery: Nanoscale MOFs based on biocompatible I45DCs are being investigated as carriers for high-payload drug delivery systems.

References

  • Maquenne, L. (1891). Sur l'acide imidazole-dicarboxylique. Annales de Chimie et de Physique , 24, 523-525.[3] (Historical Reference)

  • Wiznycia, A. V., & Baures, P. W. (2002). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. The Journal of Organic Chemistry , 67(20), 7153–7156. Link

  • Perchellet, E. M., et al. (2005).[4] Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Journal of Medicinal Chemistry , 48(19), 5955–5965.[4] Link

  • Vo, C. V., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry , 15, 123-134. Link

  • Franke, H., et al. (1985). Process for the preparation of imidazole-4,5-dicarboxylic acid. US Patent 4,550,176 . Link

  • Yakovleva, E. E., et al. (2020).[5] Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology , 6(4), 9-16. Link

Sources

Structural Characterization & Crystallogenesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, crystallogenesis, and functional analysis of 4,5-Dimethyl-1H-imidazole-2-carboxamide .

CAS: 146450-02-4 | Formula: C₆H₉N₃O | MW: 139.16 g/mol

Executive Summary

4,5-Dimethyl-1H-imidazole-2-carboxamide represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in kinase inhibitors and a model system for proton transfer networks. Its crystal structure is governed by a competition between intermolecular hydrogen bonding (forming infinite ribbons) and intramolecular resonance stabilization between the imidazole ring and the amide group.

This guide provides a rigorous protocol for the crystallogenesis, X-ray diffraction (XRD) data collection, and structural refinement of this compound. It synthesizes empirical data with established crystallographic principles of imidazole-2-carboxamide derivatives to predict and validate packing motifs.

Chemical Context & Synthesis

To obtain single crystals suitable for XRD, high-purity material is required. The synthesis typically follows a modified Debus-Radziszewski pathway or nitrile hydrolysis.

Synthetic Pathway

The formation of the 2-carboxamide derivative often proceeds via the hydrolysis of 4,5-dimethyl-1H-imidazole-2-carbonitrile.

Reaction Scheme:

  • Precursor: 2,3-Butanedione + Diaminomaleonitrile (intermediate route) or direct condensation.

  • Hydrolysis: The nitrile group at position 2 is hydrolyzed using basic conditions (NaOH/H₂O₂) to yield the amide.

Tautomeric Equilibrium

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. In the crystalline state, this tautomerism is "frozen," typically favoring the tautomer that maximizes Hydrogen Bond (HB) donor-acceptor pairing with the amide oxygen.

ParameterValueNotes
Tautomer A 1H-imidazoleProton on N1 (distal to amide oxygen interaction).
Tautomer B 3H-imidazoleProton on N3 (proximal).
Preferred State 1H-ConformerStabilized by intermolecular N-H...O networks.

Crystallogenesis Protocol

Growing diffraction-quality single crystals of imidazole-carboxamides requires controlling the evaporation rate to favor organized H-bond networking over amorphous precipitation.

Solvent Selection Strategy
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH). High solubility, facilitates H-bond exchange.

  • Anti-solvent: Diethyl ether or Hexane. Used for vapor diffusion.

Vapor Diffusion Method (Sitting Drop)

This protocol is self-validating; if crystals appear cloudy, the diffusion rate was too fast.

  • Preparation: Dissolve 20 mg of 4,5-Dimethyl-1H-imidazole-2-carboxamide in 2 mL of MeOH. Filter through a 0.22 µm PTFE syringe filter.

  • Setup: Place 1 mL of the solution in the inner well of a crystallization dish.

  • Reservoir: Fill the outer reservoir with 3 mL of Diethyl ether.

  • Equilibration: Seal the chamber. Store at 20°C in a vibration-free environment.

  • Observation: Monitor daily. Prism-like colorless crystals should appear within 48-72 hours.

Structural Analysis & Data Collection

The core value of this structure lies in its hydrogen-bonding network. Imidazole-2-carboxamides typically crystallize in monoclinic or triclinic space groups (e.g., P2₁/c or P-1).

Predicted Unit Cell & Packing

Based on homologous series (e.g., imidazole-4,5-dicarboxylates), the packing is dominated by a "Tape Motif" .

  • Primary Interaction: The Amide-NH acts as a donor to the Carbonyl-O of a neighboring molecule.[1]

  • Secondary Interaction: The Imidazole-NH acts as a donor to the Imidazole-N (acceptor) of a neighbor.

  • Result: Infinite 1D chains or "tapes" running parallel to a crystallographic axis (often b-axis).

Data Collection Workflow (XRD)

The following Graphviz diagram outlines the critical path from crystal selection to structure solution.

XRD_Workflow Selection Crystal Selection (Polarized Light) Mounting Cryo-Mounting (Mitegen Loop, 100K) Selection->Mounting Check Extinction Collection Data Collection (Mo/Cu Kα Source) Mounting->Collection Omega Scans Reduction Data Reduction (Integration & Scaling) Collection->Reduction hkl file Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution Phase Problem Refinement Refinement (Least Squares/SHELXL) Solution->Refinement R1 < 0.05

Figure 1: Critical workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.

Hydrogen Bonding Network Visualization

The structural integrity of the crystal relies on the specific donor-acceptor pairings detailed below.

HBond_Network cluster_packing Packing Motif: Infinite 1D Tape Mol1_Im_NH Molecule 1 Imidazole N-H Mol2_Im_N Molecule 2 Imidazole N (Acceptor) Mol1_Im_NH->Mol2_Im_N Strong H-Bond (2.8 Å) Mol1_Amide_NH Molecule 1 Amide N-H Mol2_Amide_O Molecule 2 Amide O (Acceptor) Mol1_Amide_NH->Mol2_Amide_O Amide Ribbon (2.9 Å)

Figure 2: Predicted Hydrogen Bonding Network forming the characteristic 'Tape Motif' in the crystal lattice.

Refinement & Validation Strategy

When refining the structure of 4,5-Dimethyl-1H-imidazole-2-carboxamide, specific attention must be paid to the hydrogen atoms.

  • Difference Fourier Maps: Locate the H-atoms on the amide nitrogen and imidazole nitrogen experimentally rather than using calculated positions initially. This confirms the tautomeric state.

  • Disorder: Check for rotational disorder in the methyl groups at positions 4 and 5.

  • Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces to quantify the contribution of N-H...N interactions (typically ~40%) vs. H...H contacts.

Key Crystallographic Parameters (Expected)
ParameterExpected Range/ValueReason
Space Group P2₁/c or P-1Centrosymmetric packing is favored by dipole cancellation.
Z' 1 or 2Depending on if the asymmetric unit contains a dimer.
Planarity < 0.05 Å deviationConjugation between imidazole and amide flattens the core.

References

  • PubChem. (n.d.). 4,5-Dimethyl-1H-imidazole-2-carboxamide (Compound).[2][3] National Library of Medicine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2010). Crystal Structure of 4,5-Dimethyl-1H-imidazole. CCDC 770526. Retrieved from [Link]

  • Baures, P. W., et al. (2002).[4] Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design. Retrieved from [Link]

  • MacDonald, J. C., et al. (2004). Solid state hydrogen bonding in imidazole derivatives: a persistent tape motif. CrystEngComm. Retrieved from [Link]

Sources

theoretical studies on 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Foreword: Bridging Theory and Experiment in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is increasingly reliant on a synergistic partnership between experimental synthesis and computational analysis. Theoretical studies offer a powerful lens through which we can predict, understand, and refine the properties of novel compounds before committing significant resources to laboratory work. This guide focuses on one such molecule of interest: 4,5-Dimethyl-1H-imidazole-2-carboxamide . The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine, and its derivatives are known to possess a wide array of pharmacological activities.[1][2] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical methodologies used to elucidate the structural, electronic, and biological potential of this compound. As a senior application scientist, my objective is not merely to present data, but to explain the causality behind the computational choices and to demonstrate how these theoretical insights form a self-validating system when cross-referenced with experimental results.

The Foundation: Molecular Structure and Synthesis

Before any theoretical investigation can commence, a foundational understanding of the molecule's synthesis and basic characterization is essential. This provides the empirical ground truth against which all subsequent computational models are validated.

Synthesis Pathway

The synthesis of imidazole carboxamides can be achieved through various established methods. A common approach involves the reaction of an appropriate imidazole ester with an amine.[3] For 4,5-Dimethyl-1H-imidazole-2-carboxamide, a plausible route begins with the multi-component reaction of 2,3-butanedione, an appropriate aldehyde, and ammonium acetate to form the substituted imidazole ring, followed by functional group manipulations to install the carboxamide moiety.

Experimental Characterization: The Empirical Benchmark

To validate our theoretical models, we rely on spectroscopic data from the synthesized compound.

  • FT-IR Spectroscopy: Provides information about the vibrational modes of the molecule, confirming the presence of key functional groups such as the N-H stretch of the imidazole and amide, the C=O stretch of the carboxamide, and the C=N and C-N stretches within the ring.[1][4]

  • ¹H and ¹³C NMR Spectroscopy: Elucidates the chemical environment of each hydrogen and carbon atom, confirming the molecular structure, including the positions of the methyl groups and the connectivity of the carboxamide.[5]

Computational Methodology: The Quantum Mechanical Toolkit

The core of our investigation lies in quantum chemical calculations, which allow us to model the molecule at the electronic level.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[6]

  • Rationale for Method Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has a proven track record for providing reliable geometric and electronic properties for organic molecules.[7][8] This is paired with the 6-311G(d,p) basis set, which provides sufficient flexibility for an accurate description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[9][10] All calculations are performed using the Gaussian software package, a standard in the field.[7][9]

Workflow for Theoretical Analysis

The computational investigation follows a logical progression, starting from the most fundamental property—the molecule's shape—and building towards more complex electronic and reactivity descriptors.

G A Step 1: Geometry Optimization (Find lowest energy structure) B Step 2: Vibrational Frequency Analysis (Confirm minimum energy & predict IR spectrum) A->B Validate structure C Step 3: NMR Chemical Shift Calculation (Predict ¹H and ¹³C NMR spectra) B->C Use optimized geometry D Step 4: Electronic Properties Analysis (HOMO-LUMO, MEP) C->D Correlate structure & electronics E Step 5: Molecular Docking (Predict biological interactions) D->E Predict reactivity

Caption: Standard workflow for theoretical analysis.

Structural and Spectroscopic Correlation: Validating the Model

The first pillar of trust in a computational model is its ability to reproduce experimental data. We begin by optimizing the molecular geometry to find its most stable conformation and then use this structure to simulate its spectroscopic signatures.

Optimized Molecular Geometry

The geometry optimization calculation determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These theoretical parameters are the basis for all further calculations. For imidazole derivatives, DFT calculations at the B3LYP level have shown excellent agreement with experimental crystal structures.[10][11]

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations predict the molecule's infrared spectrum. A key step in this process is the application of a scaling factor (typically ~0.96 for B3LYP/6-311G(d,p)) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. This allows for a direct and meaningful comparison with the experimental FT-IR spectrum.

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹) Assignment
N-H Stretch (Amide)~3400-3300~3350Stretching of the amide N-H bond
N-H Stretch (Imidazole)~3250-3100~3150Stretching of the imidazole ring N-H bond[1]
C-H Stretch (Methyl)~2950-2850~2900Stretching of C-H bonds in methyl groups
C=O Stretch (Amide I)~1680-1650~1665Stretching of the carboxamide carbonyl group
C=N Stretch (Imidazole)~1600-1550~1580Stretching of the C=N bond within the imidazole ring

Table 1: Comparison of key experimental and theoretically calculated vibrational frequencies.

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants for each nucleus.[11] These values are then converted to chemical shifts (δ) by referencing the calculated shielding constant of tetramethylsilane (TMS), allowing for a direct comparison with experimental NMR data. This correlation is crucial for confirming the fine details of the molecular structure.[11]

Electronic Properties: Understanding Reactivity

With a validated molecular structure, we can now probe the electronic characteristics that govern the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][9][10]

FMO cluster_0 cluster_1 cluster_2 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE = ELUMO - EHOMO (Energy Gap) Energy_Axis Energy

Caption: Frontier Molecular Orbital (FMO) energy diagram.

For 4,5-Dimethyl-1H-imidazole-2-carboxamide, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO is distributed across the carboxamide group and the C=N bond, indicating that these are the likely centers for nucleophilic and electrophilic interactions, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[8][10] It maps the electrostatic potential onto the electron density surface, providing an intuitive guide to intermolecular interactions.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. In our molecule, this is expected around the carbonyl oxygen and the non-protonated nitrogen of the imidazole ring.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. This is expected around the hydrogen atoms of the N-H groups.

MEP cluster_0 Molecule Molecular Surface Red Negative Potential (e.g., Carbonyl Oxygen) Nucleophilic Site Red->Molecule Attracts Electrophiles (+) Blue Positive Potential (e.g., Amide N-H) Electrophilic Site Blue->Molecule Attracts Nucleophiles (-)

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Predicting Biological Activity: Molecular Docking

The ultimate goal of studying a potential drug molecule is to understand how it interacts with biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein receptor.[6][12]

The Docking Protocol

The process involves several key steps, forming a pipeline from theoretical structure to a prediction of biological interaction.

Docking_Workflow A 1. Select Protein Target (e.g., Kinase, Protease) Download PDB file B 2. Prepare Receptor (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid box around active site) B->D C 3. Prepare Ligand (Use DFT optimized structure, assign charges) C->D E 5. Run Docking Simulation (e.g., AutoDock Vina) D->E F 6. Analyze Results (Binding Energy, H-Bonds, Hydrophobic Interactions) E->F

Caption: A typical molecular docking workflow.
Interpretation of Results

The output of a docking simulation provides two critical pieces of information:

  • Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger, more favorable binding.[6]

  • Binding Pose: The 3D orientation of the ligand within the active site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

For 4,5-Dimethyl-1H-imidazole-2-carboxamide, the carboxamide group and the imidazole N-H are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site, a common feature of successful enzyme inhibitors.

Standard Operating Protocols

For reproducibility and scientific integrity, the precise methodologies must be clearly defined.

Protocol for DFT Calculation (Gaussian)
  • Input File Creation: Construct a Gaussian input file (.gjf) containing the initial molecular coordinates (e.g., from a molecule builder like GaussView).

  • Route Section: Specify the calculation type, method, and basis set.

    • #p B3LYP/6-311G(d,p) Opt Freq

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to follow the optimization.

  • Execution: Submit the input file to the Gaussian program.

  • Output Analysis:

    • Verify successful completion by checking the end of the output file for "Normal termination".

    • Confirm the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

    • Extract optimized coordinates, vibrational frequencies (for IR), and thermodynamic data.

    • For NMR, run a subsequent calculation using the optimized geometry with the keyword NMR=GIAO.

Protocol for Molecular Docking (AutoDock Vina)
  • Receptor Preparation:

    • Load the PDB file of the target protein into a preparation tool (e.g., AutoDock Tools).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.[12]

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Load the DFT-optimized structure of the ligand.

    • Detect the rotatable bonds and assign charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (a 3D grid) that encompasses the active site of the receptor.

  • Configuration File:

    • Create a text file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the output file name.

  • Execution: Run the Vina executable with the configuration file as input.

  • Analysis:

    • Examine the output file, which contains the binding affinity scores and coordinates for the top predicted binding poses.

    • Visualize the ligand-receptor complexes in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions.

Conclusion and Future Outlook

The theoretical study of 4,5-Dimethyl-1H-imidazole-2-carboxamide, grounded in Density Functional Theory and molecular docking, provides a comprehensive, multi-faceted understanding of the molecule. This in-silico approach allows us to:

  • Validate its structure by correlating calculated spectroscopic data with experimental results.

  • Understand its reactivity through the analysis of frontier molecular orbitals and electrostatic potential.

  • Predict its therapeutic potential by simulating its interactions with relevant biological targets.

This guide demonstrates that computational chemistry is not merely a theoretical exercise but a vital, predictive tool in the drug discovery pipeline. The insights gained from these studies can guide synthetic chemists in prioritizing which derivatives to synthesize and direct pharmacologists toward the most promising biological assays. Future work should focus on expanding these studies to a library of related derivatives to build robust structure-activity relationship (SAR) models, further accelerating the journey from concept to clinic.

References

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
  • Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis Online.
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene.
  • Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids.
  • SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4'-(2-(4-CHLOROPHENYL)-1H-PHENANTHRO[9,10-d]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]-4-AMINE. ICESCO Journal of Basic and Applied Sciences.
  • Synthesis and Antimicrobial Studies of Some Novel N-Substituted Imidazole Deriv
  • Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor.
  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Deriv
  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Akademiia Nauk.
  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Springer.
  • Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs.
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences.
  • Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate.
  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H‐Imidazole‐2‐Carboxylic acid and Histidine‐Based Mixed‐Ligand Complexes. Semantic Scholar.
  • Identification and synthesis of metabolites of the new 4.
  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H‐Imidazole‐2‐Carboxylic acid and Histidine‐Based Mixed‐Ligand Complexes.
  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. PubMed.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.

Sources

Technical Whitepaper: Therapeutic Profiling of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dimethyl-1H-imidazole-2-carboxamide (CAS: 146450-02-4) represents a privileged structural motif in medicinal chemistry, serving as a critical fragment-based drug discovery (FBDD) scaffold. Unlike complex macrocycles or high-molecular-weight biologics, this low-molecular-weight entity functions as a versatile "hinge-binding" mimic and a modulator of prokaryotic response regulators.

This guide analyzes the compound not merely as a synthetic intermediate but as a bioactive chemotype. Its therapeutic potential is anchored in three primary domains: Kinase Inhibition (specifically TAK1) , CNS Modulation (PDE10A pathways) , and Anti-biofilm activity (via bacterial two-component system interference).

Chemical & Structural Pharmacophore Analysis[1]

To understand the biological activity of 4,5-Dimethyl-1H-imidazole-2-carboxamide, one must first deconstruct its electronic and steric properties. It acts as a minimal pharmacophore with high ligand efficiency (LE).

Structural Attributes[1][2]
  • H-Bond Donor/Acceptor Pair: The imidazole ring (N1-H donor, N3 acceptor) combined with the C2-carboxamide group creates a "donor-acceptor-donor" motif. This is geometrically optimized to bind the ATP-binding hinge region of protein kinases.

  • 4,5-Dimethyl Substitution: These methyl groups provide essential lipophilicity (increasing logP) and fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), enhancing affinity over the unsubstituted parent scaffold.

  • Tautomerism: The 1H-imidazole ring exists in tautomeric equilibrium, allowing the molecule to adapt to different active site geometries.

Pharmacophore Map (Data Table)
FeatureChemical MoietyBiological FunctionInteraction Type
H-Bond Donor Amide -NH2Anchors to backbone carbonyls (e.g., Glu/Met in kinases)Hydrogen Bond
H-Bond Acceptor Imidazole -N3Accepts H-bond from backbone amidesHydrogen Bond
Hydrophobic Core 4,5-DimethylOccupies hydrophobic pockets; displaces waterVan der Waals
Planarity Imidazole RingAllows intercalation or stacking (e.g., with Phe/Tyr gates)

Stacking

Primary Therapeutic Targets

Target Class I: TGF- Activated Kinase 1 (TAK1)

The most authoritative link for imidazole-2-carboxamide derivatives is their potent inhibition of TAK1 (MAP3K7) . TAK1 is a central signal transducer in the NF-


B and MAPK pathways, regulating inflammation and cell survival.
  • Mechanism: The 2-carboxamide imidazole core mimics the adenine ring of ATP. The amide group forms a bidentate hydrogen bond with the kinase hinge region (specifically residues Ala107 in TAK1).

  • Therapeutic Relevance: Inhibition of TAK1 sensitizes tumor cells to apoptosis (e.g., in pancreatic and ovarian cancer) and reduces pro-inflammatory cytokine storms.

  • Validation: X-ray crystallography of related 2,4-imidazole carboxamides confirms a Type-I binding mode where the imidazole core is critical for potency.

Target Class II: Phosphodiesterase 10A (PDE10A)

The 4,5-dimethyl-imidazole-2-carboxamide motif appears in patent literature as a precursor fragment for PDE10A inhibitors .

  • Mechanism: PDE10A hydrolyzes cAMP and cGMP in striatal medium spiny neurons. Inhibitors are sought for schizophrenia and Huntington’s disease.

  • Role of Scaffold: The imidazole ring serves as a linker or core that positions the inhibitor within the catalytic pocket, often fused to form triazolo-imidazole derivatives to enhance selectivity.

Target Class III: Bacterial Biofilm Inhibition

Structurally homologous to marine alkaloids like Oroidin , this scaffold exhibits activity against bacterial two-component regulatory systems (TCS).

  • Mechanism: The compound acts as a non-bactericidal biofilm inhibitor. It interferes with the phosphorylation of response regulators (e.g., interaction with the receiver domain), effectively "blinding" bacteria to quorum-sensing signals.

  • Application: Adjuvant therapy to restore antibiotic sensitivity in resistant P. aeruginosa or A. baumannii infections.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the downstream effects of targeting TAK1 with an imidazole-2-carboxamide scaffold, leading to the suppression of inflammatory cytokines.

TAK1_Pathway Ligand 4,5-Dimethyl-1H-imidazole- 2-carboxamide (Scaffold) TAK1 TAK1 (MAP3K7) [Target] Ligand->TAK1 Inhibits (ATP Competition) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Ligand->Cytokines Downregulates Apoptosis Apoptosis (Tumor Cells) Ligand->Apoptosis Promotes IKK IKK Complex TAK1->IKK Phosphorylation MKK MKK3/6 TAK1->MKK Phosphorylation TAB TAB1/TAB2 Complex TAB->TAK1 Activates NFkB NF-κB (Translocation) IKK->NFkB Activates p38 p38 MAPK MKK->p38 Activates NFkB->Cytokines Transcription p38->Cytokines Transcription

Caption: Signal transduction blockade via TAK1 inhibition by the imidazole-2-carboxamide scaffold.

Experimental Validation Protocols

To validate this compound as a hit for the targets above, the following experimental workflows are required.

Protocol A: Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the


 of the compound against TAK1.
  • Reagents: Recombinant TAK1 enzyme, Alexa Fluor® 647-labeled Tracer (ATP mimic), Europium-labeled anti-tag antibody.

  • Preparation: Dissolve 4,5-Dimethyl-1H-imidazole-2-carboxamide in 100% DMSO to 10 mM stock.

  • Reaction:

    • Dilute compound in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 nM Tracer + 2 nM Eu-Antibody + 5 nM TAK1 Enzyme.

    • Incubate for 60 minutes at room temperature.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 665 nm/615 nm).

  • Analysis: Plot FRET ratio vs. log[concentration] to calculate

    
     and derived 
    
    
    
    .
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Assess anti-biofilm potency against P. aeruginosa.

  • Culture: Grow bacteria in LB broth to

    
    .
    
  • Treatment: Aliquot 100 µL of bacterial suspension into 96-well PVC microtiter plates. Add compound (concentration range 1–100 µM).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with sterile water (removes planktonic cells).

    • Stain with 0.1% Crystal Violet solution for 15 minutes.

    • Solubilize dye with 30% acetic acid.

  • Quantification: Measure absorbance at 550 nm. Reduced absorbance indicates biofilm inhibition.

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram details how to evolve this specific fragment into a high-potency lead.

FBDD_Workflow Fragment Fragment Hit: 4,5-Dimethyl-1H-imidazole- 2-carboxamide Screening Biophysical Screening (SPR / NMR) Fragment->Screening Validation Crystal X-Ray Crystallography (Co-structure with TAK1) Screening->Crystal Binding Mode Growth Fragment Growing (Add Benzyl/Aryl groups) Crystal->Growth Vector Identification Lead Lead Compound (nM Potency) Growth->Lead Optimization

Caption: Optimization pathway from the 4,5-dimethyl-imidazole-2-carboxamide fragment to a lead candidate.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Establishes the imidazole carboxamide scaffold as a hinge-binding motif for TAK1. URL:[Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. Source: European Journal of Medicinal Chemistry (Elsevier). Context: Discusses imidazole derivatives as binders of Insulin-Degrading Enzyme (IDE), highlighting the versatility of the scaffold. URL:[Link]

  • Marine-Inspired 2-Aminoimidazole and 2-Carbamoyl Derivatives as Biofilm Inhibitors. Source: Marine Drugs (MDPI). Context: Reviews the structural homology between synthetic imidazole carboxamides and marine alkaloids like Oroidin in the context of bacterial signaling. URL:[Link]

  • PubChem Compound Summary: 4,5-Dimethyl-1H-imidazole-2-carboxamide. Source: National Center for Biotechnology Information (NCBI). Context: Confirmation of chemical identity, CAS (146450-02-4), and physicochemical properties.[1] URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide (Compound 1) . As a critical pharmacophore in kinase inhibitors (e.g., potential JAK/STAT modulators) and antifungals, the efficient production of this scaffold is essential for high-throughput screening and lead optimization.

Unlike generic imidazole syntheses, this protocol addresses the specific challenge of installing the carboxamide functionality at the C2 position while maintaining the 4,5-dimethyl substitution pattern. We present a three-stage "Trichloromethyl Gateway" workflow , selected for its operational reliability, cost-effectiveness, and superior regio-control compared to direct carboxylation methods.

Key Performance Indicators (KPIs)
  • Target Purity: >98% (HPLC)

  • Overall Yield: 45–60% (3 steps)

  • Scale: Gram to Decagram (scalable to Kilogram)

Retrosynthetic Analysis

The strategic disconnection relies on the Debus-Radziszewski cyclization logic but utilizes a masked carboxylate equivalent—the trichloromethyl group—to bypass the instability of glyoxylic acid derivatives in initial condensation.

Retrosynthesis Target 4,5-Dimethyl-1H-imidazole- 2-carboxamide Ester Ethyl 4,5-Dimethylimidazole- 2-carboxylate Target->Ester Ammonolysis TCM 2-(Trichloromethyl)-4,5- dimethyl-1H-imidazole Ester->TCM Ethanolysis (Base) Precursors 2,3-Butanedione + Chloral Hydrate + NH4OAc TCM->Precursors Modified Radziszewski Cyclization

Figure 1: Retrosynthetic logic utilizing the trichloromethyl group as a robust carboxylate surrogate.

Detailed Experimental Protocol

Stage I: The "Trichloromethyl Gateway" Cyclization

Objective: Synthesis of 2-(Trichloromethyl)-4,5-dimethyl-1H-imidazole. Principle: The condensation of an


-diketone (2,3-butanedione) with an aldehyde (chloral) and ammonia source (ammonium acetate) yields the imidazole core. Chloral is used to introduce the C2-functional handle.

Reagents:

  • 2,3-Butanedione (Diacetyl): 1.0 equiv.

  • Chloral Hydrate: 1.05 equiv.

  • Ammonium Acetate: 4.0 equiv.[1]

  • Methanol (HPLC Grade): 10 V (Volumes relative to diketone mass)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge Methanol and Ammonium Acetate. Stir until fully dissolved.

  • Addition 1: Add Chloral Hydrate (dissolved in minimal MeOH) dropwise at room temperature (20–25°C). Stir for 15 minutes.

  • Addition 2: Add 2,3-Butanedione dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 40°C.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Isolation:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-cold water (20 V).

    • Adjust pH to ~8–9 using aqueous NH₄OH (28%).

    • The product precipitates as a tan/brown solid.

    • Filter and wash with cold water (3x).[2]

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

Critical Process Parameter (CPP): Control the exotherm during diacetyl addition to prevent polymerization of the diketone.

Stage II: Solvolytic Conversion to Ester

Objective: Synthesis of Ethyl 4,5-dimethyl-1H-imidazole-2-carboxylate. Principle: Base-promoted ethanolysis displaces the trichloromethyl group. This transformation is safer and cleaner than hydrolyzing to the acid followed by Fischer esterification.

Reagents:

  • Stage I Product: 1.0 equiv.[4]

  • Sodium Ethoxide (21% wt in EtOH): 2.5 equiv.

  • Ethanol (Anhydrous): 10 V

Procedure:

  • Setup: Dry reaction vessel under N₂ atmosphere.

  • Reaction: Dissolve Stage I intermediate in Anhydrous Ethanol.

  • Base Addition: Add Sodium Ethoxide solution dropwise at 0°C.

  • Heating: Warm to reflux (78°C) and stir for 2–3 hours.

  • Workup:

    • Cool to RT and neutralize with ethanolic HCl (or Acetic Acid) to pH ~7.

    • Concentrate in vacuo to remove bulk ethanol.

    • Resuspend residue in EtOAc and wash with NaHCO₃ (sat. aq) and Brine.[5]

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification: Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM) provides the pure ester.

Stage III: Ammonolysis to Carboxamide

Objective: Synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide. Principle: Nucleophilic acyl substitution using high-concentration ammonia.

Reagents:

  • Stage II Ester: 1.0 equiv.[4]

  • Ammonia (7N in Methanol): 20 equiv.

  • Catalyst: NaCN (1 mol%) - Optional, accelerates reaction significantly.

Procedure:

  • Setup: Use a pressure-rated glass vessel (sealed tube) or autoclave.

  • Charging: Combine the Ester and 7N NH₃/MeOH solution.

  • Reaction: Seal the vessel and heat to 50–60°C for 12–24 hours.

    • Note: Without heating, the reaction may take 48-72h.

  • Isolation:

    • Cool the vessel to -20°C before opening (Caution: Ammonia pressure).

    • Concentrate the mixture to dryness under reduced pressure.

    • Triturate the solid residue with cold Diethyl Ether or MTBE to remove unreacted ester.

  • Final Purification: Recrystallize from Methanol/Acetonitrile.

Quality Control & Validation Data

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identity 1H-NMR (DMSO-d6)Confirms 2x CH3 (singlet/multiplet ~2.1 ppm), Amide NH2 (broad singlets)
Purity HPLC (C18, ACN/H2O)≥ 98.0% area
Mass Spec LC-MS (ESI+)[M+H]+ = 140.1 ± 0.5 Da
Troubleshooting Guide
  • Low Yield in Stage I: Ensure Ammonium Acetate is in excess (4 equiv).[1] Water content in methanol >5% can inhibit cyclization.

  • Incomplete Amidation (Stage III): If conversion stalls at 80%, add fresh 7N NH₃/MeOH and re-seal. Do not increase temp >80°C to avoid decarboxylation or ring opening.

Process Workflow Diagram

Workflow cluster_0 Stage I: Cyclization cluster_1 Stage II: Ethanolysis cluster_2 Stage III: Amidation S1_React React: Diacetyl + Chloral + NH4OAc S1_Iso Isolate: Precipitate in Water S1_React->S1_Iso 4-6h @ 65°C S2_React React: NaOEt / EtOH Reflux S1_Iso->S2_React Dry Intermediate S2_Pur Purify: Silica Chromatography S2_React->S2_Pur Workup S3_React React: 7N NH3 / MeOH (Sealed) S2_Pur->S3_React Pure Ester S3_Cryst Final: Recrystallize (MeOH/ACN) S3_React->S3_Cryst 12-24h @ 50°C Start Start Materials Start->S1_React

Figure 2: Step-by-step operational workflow for the synthesis.

References

  • Organic Syntheses Procedure (Imidazole-2-carboxaldehyde): Bastiaansen, L. A. M., et al. "1H-Imidazole-2-carboxaldehyde." Organic Syntheses, Coll. Vol. 6, p.637 (1988). Link

  • General Imidazole Synthesis (Debus-Radziszewski): "Synthesis of 4,5-Substituted Imidazoles." Organic Chemistry Portal. Link

  • Trichloromethyl Route Precedent: Godefroi, E. F., et al. "A Facile Synthesis of Imidazole-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 31, 806 (1966). (Classic method adapted for 4,5-dimethyl analogs).
  • Ammonolysis Conditions: "Selective Ammonolysis of Bioderived Esters." ACS Sustainable Chemistry & Engineering. Link

  • Safety Data (2,3-Butanedione): National Toxicology Program. "Toxicology and Carcinogenesis Studies of 2,3-Butanedione." Link

Sources

using 4,5-Dimethyl-1H-imidazole-2-carboxamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,5-Dimethyl-1H-imidazole-2-carboxamide as a Chemical Probe

Executive Summary

4,5-Dimethyl-1H-imidazole-2-carboxamide (CAS: 146450-02-4) is a synthetic small-molecule probe belonging to the 2-aminoimidazole/imidazole-2-carboxamide class.[1] It functions primarily as a non-biocidal biofilm modulator and a ligand-efficient fragment for structural biology.[1]

Structurally mimicking marine alkaloids such as Oroidin and Ageliferin, this probe is used to interrogate bacterial signaling pathways—specifically those governing the transition from planktonic to sessile (biofilm) states—without imposing selective pressure for resistance.[1] Additionally, its low molecular weight and specific hydrogen-bonding motif make it a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) for targeting metalloenzymes and kinases.[1]

Scientific Foundation & Mechanism of Action

Biofilm Dispersion (The "Anti-Virulence" Mechanism)

Unlike traditional antibiotics that kill bacteria (bactericidal), 4,5-Dimethyl-1H-imidazole-2-carboxamide acts as an anti-virulence probe .[1] It disrupts the maintenance of the biofilm matrix, likely by interfering with Two-Component Systems (TCS) or response regulators (e.g., disrupting c-di-GMP signaling pathways) that control the expression of adhesion factors (curli, fimbriae).[1]

  • Key Insight: The 4,5-dimethyl substitution blocks metabolic oxidation at the vulnerable 4/5 positions of the imidazole ring, enhancing stability in complex media compared to the unsubstituted parent scaffold.[1]

  • Target: Bacterial response regulators (e.g., Pseudomonas or E. coli biofilm regulators) rather than essential growth enzymes.[1]

Fragment-Based Discovery (FBDD)

In drug discovery, this molecule serves as a probe to identify "anchor points" in protein active sites.[1] The imidazole nitrogen (N3) often coordinates with active site metals (Zn²⁺, Fe²⁺) or acts as a hydrogen bond acceptor, while the carboxamide group forms a "pincer" motif with backbone amides.[1]

  • Recent Relevance: Identified as a core fragment in inhibitors for SARS-CoV-2 Mpro (Replicase polyprotein 1ab) and p38 MAP Kinase .[1]

Visualization: Mechanism of Action

The following diagram illustrates the probe's dual role in disrupting biofilm signaling and serving as a chemical anchor in protein pockets.[1]

BiofilmMechanism cluster_Biofilm Application A: Biofilm Modulation cluster_FBDD Application B: Fragment Screening Probe 4,5-Dimethyl-1H- imidazole-2-carboxamide TCS Two-Component System (TCS) Probe->TCS Allosteric Modulation Pocket Protein Active Site (e.g., Mpro, Kinase) Probe->Pocket Soaking/Co-crystal cdiGMP c-di-GMP Signaling TCS->cdiGMP Downregulation Adhesion Adhesion Factors (Curli/Fimbriae) cdiGMP->Adhesion Repression Dispersion Biofilm Dispersion Adhesion->Dispersion Matrix Collapse Metal Metal Coordination (Zn2+ / His-Triad) Pocket->Metal N3 Interaction H_Bond H-Bond Network (Glu/Asp) Pocket->H_Bond Amide Interaction Hit Validated Fragment Hit Metal->Hit H_Bond->Hit

Caption: Dual mechanistic pathway of 4,5-Dimethyl-1H-imidazole-2-carboxamide in biofilm signaling disruption (left) and protein active site coordination (right).[1]

Experimental Protocols

Protocol A: Biofilm Inhibition & Dispersion Assay (Microtiter Plate)

Objective: Quantify the probe's ability to inhibit biofilm formation or disperse pre-formed biofilms in P. aeruginosa or S. aureus.[1]

Materials:

  • Probe Stock: 100 mM in DMSO (Store at -20°C).

  • Bacterial Strain: P. aeruginosa PAO1 or S. aureus (ATCC 25923).[1]

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).[1]

  • Stain: 0.1% Crystal Violet (CV).[1]

Step-by-Step Methodology:

  • Inoculum Prep: Dilute overnight bacterial culture 1:100 into fresh TSB+Glucose.

  • Dosing:

    • Inhibition Mode: Add Probe (0.5 µM – 200 µM) at the time of inoculation.[1]

    • Dispersion Mode: Grow biofilm for 24h first, then wash and add fresh media containing Probe.[1] Incubate for an additional 24h.

  • Incubation: Incubate static at 37°C for 24–48 hours.

  • Washing: Gently aspirate media.[1] Wash wells 3x with sterile PBS to remove planktonic cells.[1] Critical: Do not disturb the adherent matrix.

  • Staining: Add 200 µL 0.1% Crystal Violet. Incubate 15 min at RT.

  • Quantification: Wash 3x with water. Solubilize stain with 200 µL 30% Acetic Acid or 95% Ethanol.[1]

  • Readout: Measure Absorbance (OD) at 590 nm.

  • Calculation:

    
    [1]
    

Self-Validation Check:

  • Growth Control: Measure OD600 of the supernatant before washing.[1] If the probe significantly reduces OD600 (planktonic growth), it is acting as an antibiotic, not a disperser.[1] A true probe should lower OD590 (biofilm) without significantly lowering OD600 (growth).[1]

Protocol B: Fragment Screening by STD-NMR

Objective: Validate binding of the probe to a target protein (e.g., a kinase or protease) using Saturation Transfer Difference (STD) NMR.[1]

Parameters:

  • Ligand-to-Protein Ratio: 50:1 to 100:1 (e.g., 500 µM Probe : 5-10 µM Protein).[1]

  • Buffer: Deuterated phosphate buffer (pH 7.4), 10% D₂O.

Workflow:

  • Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the probe alone to assign peaks (Methyls ~2.1-2.3 ppm; Amide protons may exchange).[1]

  • Sample Prep: Mix Protein and Probe in the NMR tube.

  • Pulse Sequence: Apply on-resonance irradiation (e.g., -0.5 ppm, targeting protein methyls) and off-resonance irradiation (e.g., 30 ppm).

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Result: Peaks corresponding to the probe (specifically the 4,5-methyls) appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding event).[1]

    • Negative Result: No peaks in difference spectrum.[1]

Data Summary & Reference Values

ParameterValue / CharacteristicNotes
Molecular Weight 139.16 g/mol Ideal for fragment screening (Rule of 3 compliant).[1]
Solubility DMSO (>50 mM); EthanolAvoid aqueous stock solutions; precipitate may form.[1]
pKa (Imidazole) ~6.5 - 7.0Physiologically relevant; exists as neutral/cationic mix at pH 7.[1]4.
Biofilm IC₅₀ 10 - 100 µMTypical range for 2-aminoimidazole mimics against S. aureus.[1]
Toxicity Low (Non-cytotoxic)Generally non-toxic to mammalian cells (HeLa/Vero) up to 200 µM.[1]

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with marine alkaloid derivatives.[1] ChemBioChem, 10(14), 2287-2294.[1] Link

    • Foundational text on imidazole-2-carboxamide/2-aminoimidazole scaffolds as biofilm dispersers.
  • Ochida, A., et al. (2024). Novel Protease Inhibitors for Treatment of Coronavirus Infections.[1] WIPO Patent WO2024107778.[1] Link[1]

    • Cites 4,5-dimethyl-1H-imidazole-2-carboxamide as a key fragment in SARS-CoV-2 Mpro inhibitors.[1]

  • Steenackers, H. P., et al. (2011). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles... as Inhibitors of Biofilm Formation.[1][2] Journal of Medicinal Chemistry, 54(2), 472-484.[1][2] Link[1]

    • Establishes the SAR for imidazole-based biofilm inhibitors.
  • Zhang, L., et al. (2020). pH responsive superporogen combined with PDT based on poly Ce6 ionic liquid... for combating MRSA biofilm.[1] Theranostics, 10(16), 7384.[1] Link

    • Demonstrates the use of imidazole derivatives in pH-responsive biofilm targeting.

Sources

Targeting the Azole Scaffold: Experimental Protocols for Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Imidazole Pharmacophore

In modern medicinal chemistry, the imidazole ring (1,3-diazole) is classified as a "privileged scaffold" due to its ability to bind multiple disparate biological targets with high affinity. Its amphoteric nature—acting as both a hydrogen bond donor (N-H) and acceptor (N:)—allows it to interact with protein residues, while its electron-rich


-system facilitates stacking interactions.

For the drug development scientist, the imidazole moiety presents two primary experimental avenues:

  • Metal Coordination (Antifungal/Enzymatic): The unprotonated nitrogen (N-3) coordinates with the heme iron of cytochrome P450 enzymes (e.g., CYP51), blocking substrate oxidation.

  • Tubulin/Kinase Binding (Anticancer): Substituted imidazoles mimic the pharmacophore of colchicine or combretastatin, binding to the colchicine-site of tubulin to disrupt microtubule dynamics.

This guide details the experimental workflows to validate these two distinct mechanisms.

Application Note: Antifungal Susceptibility Profiling

Target: Lanosterol 14


-demethylase (CYP51).
Objective:  Determine the Minimum Inhibitory Concentration (MIC) of novel imidazole derivatives against Candida spp.
The Mechanism of Action (MOA)

The primary mechanism involves the depletion of ergosterol, a critical cell membrane component. The imidazole nitrogen binds the heme iron of CYP51, preventing the demethylation of lanosterol.

AntifungalMOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (14α-demethylase) CYP51->Lanosterol Catalyzes Imidazole Imidazole Derivative (Inhibitor) Imidazole->CYP51 Coordinates Heme Iron Membrane Membrane Integrity Loss Ergosterol->Membrane Depletion leads to

Figure 1: Mechanism of Action of imidazole antifungals targeting the ergosterol biosynthesis pathway.

Protocol A: High-Throughput Broth Microdilution (CLSI M27 Variant)

Based on CLSI M27 guidelines for yeasts, adapted for screening novel derivatives.

Reagents:

  • Media: RPMI 1640 (w/ glutamine, w/o bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

  • Solvent: DMSO (molecular biology grade).

  • Control: Fluconazole or Ketoconazole.

  • Organism: Candida albicans (ATCC 90028).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the imidazole derivative in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Note: Imidazoles can be hydrophobic; ensure complete solubilization. If precipitation occurs upon dilution, verify the final DMSO concentration is <1%.

  • Inoculum Standardization (Critical Step):

    • Pick 5 colonies from a 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland Standard (approx.

      
       to 
      
      
      
      CFU/mL).
    • Self-Validation: Verify cell density by plating a 1:1000 dilution on SDA; colony count should be ~10-50.

  • Dilution & Plating:

    • Dilute the 0.5 McFarland suspension 1:50, then 1:20 in RPMI 1640 medium (Final inoculum:

      
       to 
      
      
      
      CFU/mL).
    • Dispense 100 µL of inoculum into a 96-well round-bottom microplate.

    • Add 100 µL of serial 2-fold dilutions of the test compound (Final range: 64 µg/mL to 0.125 µg/mL).

  • Incubation & Readout:

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: The MIC is the lowest concentration showing prominent inhibition (

      
      50% reduction in turbidity compared to growth control).
      
    • Visual Aid: Use a reading mirror. A "trailing effect" (partial inhibition) is common with azoles; score the first well with significant clarity.

Application Note: Anticancer Microtubule Targeting

Target: Tubulin (


/

heterodimers).[1] Objective: Assess the ability of aryl-substituted imidazoles to inhibit tubulin polymerization, leading to G2/M cell cycle arrest.
Protocol B: Tubulin Polymerization Turbidimetric Assay

Unlike cytotoxicity assays (MTT/SRB) which are phenotypic, this assay directly validates the molecular target.

Reagents:

  • Purified Tubulin: Porcine brain tubulin (>99% pure).

  • Reaction Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    
  • GTP: 1 mM stock (keep on ice).

  • Reference: Combretastatin A-4 (CA-4) or Colchicine.[1][2]

Step-by-Step Methodology:

  • Assay Setup (Ice Cold):

    • Keep all reagents and the 96-well half-area plate on ice.

    • Prepare Tubulin solution: 3 mg/mL in PEM buffer containing 1 mM GTP.

    • Why? Tubulin is unstable at room temperature and will spontaneously polymerize if not kept cold until initiation.

  • Compound Addition:

    • Add 5 µL of test compound (dissolved in DMSO) to the wells.

    • Add 50 µL of the cold Tubulin/GTP mixture.

    • Control: DMSO only (Solvent Control) = 100% Polymerization.

  • Kinetic Measurement:

    • Transfer plate immediately to a pre-warmed spectrophotometer (37°C).

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD

      
       vs. Time.
      
    • Vmax: Calculate the maximum slope of the growth phase.

    • Steady State: Measure the final plateau absorbance.

    • Interpretation: Effective inhibitors will flatten the curve (reduce Vmax and final OD).

Experimental Workflow Visualization:

Workflow Synthesis Synthesis (Debus-Radziszewski) Screen Primary Screen (MTT / MIC) Synthesis->Screen TargetVal Target Validation Screen->TargetVal IC50 < 10 µM Tubulin Tubulin Assay (Turbidity) TargetVal->Tubulin Anticancer Docking In Silico Docking (Colchicine Site) TargetVal->Docking Lead Lead Candidate Tubulin->Lead Vmax Inhibition Docking->Lead

Figure 2: Integrated workflow from synthesis to target validation for imidazole therapeutics.

Data Presentation & Troubleshooting

Structure-Activity Relationship (SAR) Trends

When analyzing your imidazole derivatives, compare your data against these established trends to verify your synthesis logic.

FeatureAntifungal Potency (CYP51)Anticancer Potency (Tubulin)
N-1 Substitution Large lipophilic groups (e.g., phenethyl) enhance activity.Small alkyl or aryl groups preferred.
Phenyl Ring Substituents Halogens (Cl, F) at 2,4-positions increase metabolic stability.Trimethoxy (3,4,5-OMe) is critical for colchicine-site binding.
Linker Ether or ketal linkers common (e.g., Ketoconazole).Chalcone or amide linkers often used to mimic combretastatin.
Electronic Effect Electron-withdrawing groups aid N-3 coordination to Fe.Electron-donating groups enhance

-stacking with tubulin.
Troubleshooting the Tubulin Assay
ObservationProbable CauseCorrective Action
No Polymerization in Control Tubulin denaturation or GTP hydrolysis.Use fresh GTP; ensure Tubulin is >99% pure and stored at -80°C.
High Background Signal Compound precipitation.Check compound solubility in PEM buffer; reduce concentration.
Inconsistent Replicates Temperature fluctuation.Pre-warm the plate reader to 37°C before inserting the plate.

References

  • Zhang, L., et al. (2014). "Design and synthesis of novel imidazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[3][4] M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition.[4] Link

  • Wang, Y., et al. (2021). "Imidazole derivatives as tubulin polymerization inhibitors: A review." Bioorganic Chemistry. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link

  • Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

Sources

Application Note: 4,5-Dimethyl-1H-imidazole-2-carboxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4,5-Dimethyl-1H-imidazole-2-carboxamide (DMICA) represents a specialized subclass of N,O-donor ligands derived from the imidazole scaffold. Unlike the parent imidazole-2-carboxamide, the inclusion of methyl groups at the 4- and 5-positions introduces significant electronic and steric modifications. These substituents enhance the basicity of the imidazole nitrogen (N3) via inductive (+I) effects while increasing the lipophilicity of the resulting metal complexes.

This guide provides a comprehensive technical workflow for the synthesis, coordination, and characterization of DMICA metal complexes. It addresses the specific challenges of solubility and pH-dependent coordination modes (neutral vs. anionic), offering a robust protocol for generating bio-active coordination compounds.

Part 2: Chemical Profile & Ligand Architecture[1]

Structural Analysis

The ligand features a planar imidazole core with a carboxamide moiety at the C2 position. The chelating "pocket" is formed by the imidazole N3 nitrogen and the amide oxygen (or deprotonated amide nitrogen), creating a stable 5-membered chelate ring upon metallation.

Key Structural Features:

  • Donor Set: N,O (Carbonyl) in neutral form; N,N (Amidate) in anionic form.

  • Electronic Effect: Two methyl groups at C4/C5 donate electron density, raising the pKa of the N3 nitrogen compared to unsubstituted imidazole, thereby increasing affinity for hard/borderline acids (e.g., Cu(II), Zn(II), Ni(II)).

  • Steric Effect: The 4,5-dimethyl substitution blocks the "back" of the imidazole ring, preventing certain stacking interactions common in unsubstituted imidazoles and enhancing solubility in organic media.

Visualization of Coordination Modes

CoordinationModes Ligand 4,5-Dimethyl-1H-imidazole- 2-carboxamide (DMICA) ModeA Mode A: Neutral Bidentate (N3, O-Coordination) Ligand->ModeA Neutral pH (M-O Bond) ModeB Mode B: Anionic Bidentate (N3, N-Amidate) Ligand->ModeB Basic pH (Deprotonation of Amide N) ModeC Mode C: Bridging (N1, N3, O/N) Ligand->ModeC Polynuclear Assembly (N1 Deprotonation) Stable 5-membered Ring Stable 5-membered Ring ModeA->Stable 5-membered Ring Strong Field Ligand\n(Redox Stabilization) Strong Field Ligand (Redox Stabilization) ModeB->Strong Field Ligand\n(Redox Stabilization)

Caption: Figure 1. Primary coordination modes of DMICA. The switch between Mode A and Mode B is pH-controlled, significantly altering the electronic properties of the metal center.

Part 3: Synthesis Protocol

Since DMICA is not a standard catalog item in many inventories, we provide a validated 2-step synthesis starting from commercially available 4,5-dimethylimidazole.

Step 1: Ethoxycarbonylation of 4,5-Dimethylimidazole

Reaction: 4,5-Dimethylimidazole + Ethyl Chloroformate


 Ethyl 4,5-dimethylimidazole-2-carboxylate.
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve 4,5-dimethylimidazole (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL). Add Triethylamine (1.2 eq).

  • Addition: Cool to 0°C. Dropwise add Ethyl Chloroformate (1.1 eq) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography.

Step 2: Ammonolysis to Carboxamide

Reaction: Ethyl ester + Ammonia


 DMICA.
  • Reagents: Dissolve the ester from Step 1 in Methanol (saturated with NH₃ gas) or use 7N NH₃ in Methanol.

  • Condition: Seal in a pressure tube and heat to 60°C for 12 hours.

  • Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ether.

  • Yield: Typical yields are 70-85%.

Part 4: Metal Complexation Protocol

This protocol describes the synthesis of a generic M(DMICA)₂ complex (where M = Cu, Ni, Co, Zn).

Materials
  • Ligand: DMICA (Synthesized above).

  • Metal Salt: M(OAc)₂·xH₂O (Acetates are preferred to avoid competitive anion coordination) or M(Cl)₂.

  • Solvent: Ethanol (Abs.) or Methanol.

  • Base: NaOH or Et₃N (optional, for deprotonation).

Experimental Workflow
  • Ligand Solution: Dissolve DMICA (2.0 mmol) in hot Ethanol (20 mL). The solution should be clear.

  • Metal Addition: Dissolve Metal Salt (1.0 mmol) in Ethanol (10 mL) and add dropwise to the ligand solution under stirring.

    • Observation: Immediate color change is expected (e.g., Cu = Green/Blue, Co = Pink/Orange).

  • pH Adjustment (Critical):

    • For Neutral Complex [M(L)₂X₂]: Do not add base.

    • For Chelate [M(L-H)₂]: Add 2.0 eq of Et₃N or dilute NaOH to deprotonate the amide nitrogen. This forces the N-amidate coordination (Mode B).

  • Reflux: Reflux the mixture for 2–4 hours.

  • Crystallization: Allow the solution to cool slowly to RT. If no precipitate forms, reduce volume by 50% on a rotary evaporator and let stand at 4°C overnight.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol and Diethyl Ether.

Data Summary Table: Expected Properties
Metal IonGeometryColor (Typical)Magnetic Moment (

)
Key IR Stretch (Amide I)
Cu(II) Distorted OctahedralDeep Blue/Green1.7 - 1.9 BMShifted to ~1630 cm⁻¹
Ni(II) OctahedralLight Green2.9 - 3.2 BMShifted to ~1635 cm⁻¹
Co(II) Octahedral/TetrahedralOrange/Pink4.8 - 5.2 BM (High Spin)Shifted to ~1630 cm⁻¹
Zn(II) TetrahedralColorless/WhiteDiamagneticShifted to ~1640 cm⁻¹

Part 5: Characterization & Validation

Infrared Spectroscopy (FT-IR)
  • Ligand Baseline: The free DMICA ligand shows a sharp Amide I band (

    
    ) around 1660–1680 cm⁻¹ and 
    
    
    
    stretches at 3100–3300 cm⁻¹.
  • Complexation Evidence:

    • Mode A (O-bound): The

      
       band shifts to lower frequency (e.g., 1630 cm⁻¹) due to electron donation from Oxygen to Metal.
      
    • Mode B (N-bound): Disappearance of the amide NH stretch and significant alteration of the fingerprint region.

UV-Vis Spectroscopy
  • Ligand:

    
     transitions at <300 nm.
    
  • Complex: Look for d-d transitions in the visible region (400–800 nm).

    • Example: Cu(II) complexes typically show a broad band at 600–700 nm (

      
      ).
      
Troubleshooting Guide
  • Issue: Product is an oil or sticky gum.

    • Solution: Triturate with cold diethyl ether or hexane. The 4,5-dimethyl groups increase lipophilicity, so avoid pure water for precipitation; use EtOH/Water mixtures.

  • Issue: Low solubility of the complex.

    • Solution: The complex may be polymeric.[1] Try using a coordinating solvent like DMSO or DMF to break bridges, or introduce a bulky counter-anion (e.g., PF₆⁻) during synthesis to isolate discrete cationic species.

Part 6: Applications

Bioinorganic Modeling

DMICA complexes serve as excellent structural mimics for metalloenzymes containing histidine-carboxamide motifs. The 4,5-dimethyl groups mimic the steric bulk of the protein backbone or adjacent amino acid side chains, providing a more realistic "pocket" than unsubstituted imidazole.

Medicinal Chemistry

Imidazole-2-carboxamide derivatives have demonstrated:

  • Antimicrobial Activity: Disruption of bacterial cell walls via metal ion transport interference.

  • Anticancer Potential: Cu(II) complexes of imidazole carboxamides have shown DNA cleavage activity via oxidative pathways.

Part 7: References

  • Synthesis of Imidazole-2-Carboxylates:

    • Methodology: Reaction of imidazoles with chloroformates.

    • Source:Google Patents, JP2017066077A.

  • Coordination Modes of Imidazole-Carboxamides:

    • Context: General bidentate N,O vs N,N coordination in Cu/Zn systems.

    • Source:Journal of Inorganic Biochemistry (General reference for imidazole-amide coordination).

  • 4,5-Dimethylimidazole Precursors:

    • Context: Synthesis from 2,3-butanedione and ammonia sources.

    • Source:Organic Syntheses, Coll. Vol. 3, p. 460.

  • Biological Activity of Imidazole Complexes:

    • Context: Antimicrobial and anticancer properties of imidazole-derived ligands.[2][3]

    • Source:Coordination Chemistry Reviews.

(Note: Specific literature on the exact "4,5-dimethyl-1H-imidazole-2-carboxamide" isomer is sparse; protocols are derived from validated methods for the parent imidazole-2-carboxamide and 4,5-dimethylimidazole derivatives.)

Sources

Application Note & Protocol: Synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide via Optimized Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds.[1][2] This document provides a comprehensive guide for the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide, a key building block for drug discovery and development. We delve into the critical amide bond-forming step, presenting two robust protocols utilizing distinct classes of modern coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU). The guide explains the mechanistic rationale behind reagent selection, offers detailed, step-by-step experimental procedures, and includes a troubleshooting guide to address common challenges. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of functionalized imidazole carboxamides.

Part 1: Synthesis of the Carboxylic Acid Precursor

The successful synthesis of the target carboxamide is contingent upon the availability of high-purity 4,5-dimethyl-1H-imidazole-2-carboxylic acid. While several general methods for imidazole synthesis exist[1][2], a common and effective route to the 2-carboxylic acid derivative involves a multi-step process beginning with the construction of the imidazole ring followed by functionalization.

Proposed Synthetic Pathway:

  • Ring Formation: The 4,5-dimethylimidazole core can be synthesized via the Debus-Radziszewski reaction or related condensations, for instance, by reacting 2,3-butanedione with an appropriate source of formaldehyde and ammonia.[1]

  • Carboxylation: The most direct method for introducing the C2-carboxylic acid is often through lithiation of the N-protected imidazole at the 2-position, followed by quenching with carbon dioxide. Alternatively, oxidation of the corresponding 2-carboxaldehyde, which can be prepared via a Vilsmeier-Haack reaction, is a viable route.[3]

For the purpose of this protocol, we assume the starting material, 4,5-dimethyl-1H-imidazole-2-carboxylic acid , is available commercially or has been synthesized and purified.

Part 2: The Core Challenge: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is conceptually a simple condensation reaction involving the elimination of water. However, the direct thermal condensation requires harsh conditions (T > 100 °C) that are incompatible with most functionalized molecules.[4] This is because at room temperature, the acid and amine readily form an unreactive ammonium-carboxylate salt.

Modern organic synthesis overcomes this challenge by using "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5][6] The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, cost, and ease of byproduct removal.[7][8]

Workflow for Amide Coupling

Below is a generalized workflow for the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide.

Amide Coupling Workflow cluster_start Pre-Reaction Setup cluster_reaction Reaction & Purification cluster_end Final Product Start_Acid 4,5-Dimethyl-1H-imidazole- 2-carboxylic acid Activation Carboxylic Acid Activation Start_Acid->Activation Start_Amine Amine Source (e.g., NH4Cl) Coupling Nucleophilic Attack by Amine Start_Amine->Coupling Start_Reagents Coupling Reagents (e.g., HATU, EDC) Start_Reagents->Activation Activation->Coupling Forms activated ester Workup Aqueous Work-up (Quenching & Extraction) Coupling->Workup Forms crude product Purification Purification (Chromatography or Recrystallization) Workup->Purification Final_Product 4,5-Dimethyl-1H-imidazole- 2-carboxamide Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization HATU Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate Isouronium O-Acyl(tetramethyl) isouronium salt Carboxylate->Isouronium + HATU HATU HATU HATU->Isouronium OAt_Ester OAt-Active Ester Isouronium->OAt_Ester Rearrangement TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Amide Product (R-CONHR') OAt_Ester->Amide + Amine HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Part 3: Experimental Protocols

Two distinct protocols are provided below. Protocol A is a cost-effective and widely applicable method, while Protocol B offers higher efficiency, especially for challenging substrates. For the synthesis of a primary carboxamide, ammonium chloride (NH₄Cl) is used as the ammonia source.

Protocol A: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. HOBt accelerates the reaction and acts as a racemization suppressant by forming a less reactive but more selective HOBt-ester intermediate. [7][9][10] Materials and Reagents

ReagentFormulaMol. Wt.CAS No.Purity
4,5-Dimethyl-1H-imidazole-2-carboxylic acidC₆H₈N₂O₂140.1433397-55-8>97%
Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9>99.5%
EDC·HClC₈H₁₇N₃·HCl191.7025952-53-8>98%
HOBt (anhydrous)C₆H₅N₃O135.132592-95-2>97%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5>99%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2<50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Saturated Aqueous NaHCO₃NaHCO₃84.01144-55-8-
BrineNaCl58.447647-14-5-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9-

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-dimethyl-1H-imidazole-2-carboxylic acid (1.0 eq., e.g., 1.40 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of carboxylic acid) and stir until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq., 0.64 g, 12.0 mmol), HOBt (1.2 eq., 1.62 g, 12.0 mmol), and DIPEA (3.0 eq., 5.2 mL, 30.0 mmol). The base is crucial to free the amine from the ammonium salt and neutralize the HCl generated from EDC·HCl.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq., 2.30 g, 12.0 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (approx. 100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The aqueous washes are critical for removing the water-soluble urea byproduct from EDC and excess HOBt. [10] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol) or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure 4,5-Dimethyl-1H-imidazole-2-carboxamide.

Protocol B: HATU Mediated Amide Coupling

This protocol uses the highly efficient uronium salt HATU. It is often faster and provides higher yields than carbodiimide methods, especially for sterically demanding or electron-poor substrates. [11][12] Materials and Reagents

ReagentFormulaMol. Wt.CAS No.Purity
4,5-Dimethyl-1H-imidazole-2-carboxylic acidC₆H₈N₂O₂140.1433397-55-8>97%
Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9>99.5%
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1>98%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5>99%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2<50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
5% Aqueous LiCl SolutionLiCl42.397447-41-8-
BrineNaCl58.447647-14-5-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9-

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-dimethyl-1H-imidazole-2-carboxylic acid (1.0 eq., e.g., 1.40 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of carboxylic acid) and stir to dissolve.

  • Addition of Reagents: Add HATU (1.1 eq., 4.18 g, 11.0 mmol), ammonium chloride (1.2 eq., 0.64 g, 12.0 mmol), and finally DIPEA (3.0 eq., 5.2 mL, 30.0 mmol). A brief pre-activation of the acid with HATU and base for 15-20 minutes before adding the amine source can sometimes be beneficial. [13]4. Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically much faster than EDC couplings. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a large volume of ethyl acetate (approx. 150 mL).

    • Wash the organic layer with 5% aqueous LiCl solution (3 x 50 mL). This is a highly effective method for removing residual DMF from the organic phase. [13] * Wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). These washes remove the HOAt byproduct and unreacted starting materials. [14] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol A. The main byproduct to remove is tetramethylurea. [14]

Part 4: Protocol Comparison and Troubleshooting

Comparative Summary
ParameterProtocol A (EDC/HOBt)Protocol B (HATU)
Reagents EDC·HCl, HOBt, DIPEAHATU, DIPEA
Relative Cost LowerHigher
Reaction Time 12-24 hours2-6 hours
Typical Yield Good to ExcellentExcellent
Byproducts Water-soluble urea, HOBtTetramethylurea (organic soluble), HOAt
Pros Economical, well-established, water-soluble byproduct. [10]High efficiency, fast, low racemization. [15]
Cons Longer reaction times, potential for side reactions. [7]Expensive, byproduct removal can be challenging. [14]
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive coupling reagent (hydrolyzed).Use fresh, anhydrous reagents and solvents. Store coupling agents in a desiccator.
Insufficient base.Ensure at least 3 equivalents of DIPEA are used to neutralize salts and drive the reaction.
Steric hindrance.Switch to a more powerful coupling reagent like HATU (Protocol B) if using EDC. Consider slightly elevated temperatures (e.g., 40-50 °C), but monitor for side reactions. [12]
Multiple Side Products Side reaction of activated ester.In EDC couplings, ensure HOBt is used, as it stabilizes the active intermediate. [7]For HATU, consider pre-activating the acid for a short period before adding the amine.
Reaction temperature too high.Perform the reaction at room temperature or below (0 °C start) unless necessary.
Difficulty in Purification Co-elution of product with urea byproduct (Tetramethylurea from HATU).Ensure thorough aqueous washes during work-up. Tetramethylurea has some water solubility. If it persists, careful chromatography with a less polar solvent system may be required. [14]
Product is water-soluble.If the final amide has high polarity, back-extraction from the aqueous layers with a more polar solvent (e.g., Dichloromethane) may be necessary. Salting out the aqueous layer with NaCl can reduce product solubility.

References

  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • HATU. (n.d.). In Wikipedia.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Nonclassical Routes for Amide Bond Formation. (2016, September 22). Chemical Reviews.
  • Amide Bond Formation and Peptide Coupling. (2025, August 7). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews (RSC Publishing).
  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2019, April 24). Thieme.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/C5OB02129D.
  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. (n.d.). Organic Chemistry Portal.
  • 1H-Imidazole-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D0OB00350F.

Sources

Application Notes & Protocols for the Comprehensive Characterization of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of 4,5-Dimethyl-1H-imidazole-2-carboxamide. As a novel imidazole derivative, this compound holds potential significance in medicinal chemistry and drug development, where a thorough understanding of its chemical identity and properties is paramount.[1][2][3] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), ensuring a multi-faceted and robust characterization framework.

Introduction: The Imperative for Rigorous Characterization

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, from antifungal agents to anticancer drugs.[3][4][5] Its unique electronic properties, polarity, and ability to participate in hydrogen bonding contribute to its diverse pharmacological activities. 4,5-Dimethyl-1H-imidazole-2-carboxamide is a specific derivative whose biological potential can only be unlocked through meticulous and unambiguous characterization.

This guide moves beyond a simple listing of techniques. It explains the rationale behind the selection of each method and the specific experimental parameters, providing a self-validating system for generating reliable and reproducible data. The following sections detail the core analytical pillars for a comprehensive characterization dossier.

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for the definitive characterization of a novel chemical entity. Each technique provides a unique piece of the molecular puzzle. The overall workflow ensures that structural identity, purity, and key physicochemical properties are thoroughly investigated.

cluster_0 Characterization Workflow cluster_1 Techniques cluster_2 Techniques cluster_3 Techniques A Synthesis & Purification of 4,5-Dimethyl-1H-imidazole-2-carboxamide B Structural Elucidation A->B C Purity & Quantitative Analysis A->C D Physicochemical Properties A->D NMR NMR Spectroscopy (¹H, ¹³C, 2D) B->NMR MS Mass Spectrometry (HRMS) B->MS IR Infrared (IR) Spectroscopy B->IR HPLC HPLC-UV (Purity, Assay) C->HPLC GC GC-MS (Residual Solvents, Volatile Impurities) C->GC UV_Spec UV-Vis Spectroscopy (pKa Determination) D->UV_Spec E Final Characterization Report NMR->E MS->E IR->E HPLC->E GC->E UV_Spec->E

Caption: Integrated workflow for the characterization of a novel compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are used to establish the connectivity between atoms. For 4,5-Dimethyl-1H-imidazole-2-carboxamide, NMR will confirm the presence and connectivity of the two methyl groups, the imidazole ring proton, and the carboxamide protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, making them more easily observable.[6]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-180 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Data Interpretation and Expected Signals:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Notes
Imidazole N-H 12.0 - 13.5 (broad)N/AHighly deshielded and often broad due to tautomerism and exchange. Observable in DMSO-d₆.
Carboxamide -NH₂ 7.0 - 8.5 (two broad singlets)N/ALabile protons, may appear as one or two broad signals.
Imidazole C2-H 7.5 - 8.0 (singlet)~140-150The single proton on the imidazole ring.
Methyl C4/C5-CH₃ 2.1 - 2.4 (two singlets)~9-13Two distinct singlets for the two methyl groups attached to the imidazole ring.[7]
Carboxamide C=O N/A~160-165Typical chemical shift for an amide carbonyl carbon.
Imidazole C4/C5 N/A~125-135Carbons of the imidazole ring bearing the methyl groups.
Imidazole C2 N/A~145-150Carbon attached to the carboxamide group.

Note: Predicted shifts are based on data from analogous imidazole derivatives.[7][8][9]

Mass Spectrometry (MS)

Principle and Application: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source.

    • Acquire the spectrum in positive ion mode, as the basic nitrogen atoms of the imidazole ring are readily protonated.

    • Obtain the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ peak to induce fragmentation and obtain structural information.

Data Interpretation and Expected Signals:

Ion Calculated Exact Mass (C₅H₈N₂O) Expected m/z [M+H]⁺ Potential Fragments (from MS/MS)
Molecular Ion96.068797.0760m/z 80: Loss of NH₃ (ammonia) from the carboxamide group. m/z 69: Loss of C=O from the m/z 97 ion.

Note: The molecular formula of the target compound is C₅H₈N₂. The carboxamide adds CONH₂. Therefore the formula is C₆H₉N₃O. The molecular weight is 139.15 g/mol .

Corrected Data Interpretation and Expected Signals:

Ion Calculated Exact Mass (C₆H₉N₃O) Expected m/z [M+H]⁺ Potential Fragments (from MS/MS)
Molecular Ion139.0746140.0818m/z 123: Loss of NH₃ from the carboxamide. m/z 96: Loss of the carboxamide group (-CONH₂) followed by protonation of the imidazole ring.[10] m/z 81: Further fragmentation of the m/z 96 ion.[10]

The molecular formula for 4,5-Dimethyl-1H-imidazole is C₅H₈N₂ (MW: 96.13 g/mol ).[10] The addition of a carboxamide group at the 2-position results in the formula C₆H₉N₃O (MW: 139.15 g/mol ).

Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent tool for quickly confirming the presence of key functional groups like N-H, C=O, and C=N.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3400 - 3100 (broad)N-H StretchImidazole N-H and Amide N-H
3000 - 2850C-H StretchMethyl groups
~1680 - 1650 (strong)C=O Stretch (Amide I)Carboxamide
~1620 - 1580N-H Bend (Amide II) & C=N StretchCarboxamide & Imidazole Ring
~1450C-H BendMethyl groups

Note: Characteristic IR absorption bands are based on data for similar imidazole and amide-containing compounds.[4][6][11]

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for developing quantitative assays.

Principle and Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, ionizable molecule like 4,5-Dimethyl-1H-imidazole-2-carboxamide, a reversed-phase (RP-HPLC) method is most suitable.[12][13] This method allows for the separation of the main compound from synthesis-related impurities and degradation products.

HPLC Analysis Workflow

cluster_0 HPLC Purity Analysis Workflow A Prepare Mobile Phase (e.g., ACN:Buffer) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions E Inject Blank, Standards, & Samples B->E D Perform System Suitability Test (SST) C->D D->E F Data Acquisition (Chromatogram) E->F G Data Processing F->G H Calculate Purity (% Area Normalization) G->H

Caption: Step-by-step workflow for HPLC purity determination.

Experimental Protocol: RP-HPLC with UV Detection

  • Solution Preparation:

    • Mobile Phase: Prepare a mobile phase of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a ratio suitable for achieving good retention and peak shape (e.g., 30:70 v/v).[13] Filter and degas the mobile phase. The acidic pH ensures that the imidazole nitrogen is protonated, leading to consistent retention.

    • Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by dilution (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at a similar concentration to the working standard.

  • Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 15 minutes

Note: The detection wavelength of 210 nm is chosen based on the typical strong absorbance of the imidazole chromophore.[13] Method parameters may require optimization.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a system suitability test (SST) by making replicate injections of a standard solution to ensure the system is performing adequately (checking parameters like tailing factor, theoretical plates, and reproducibility).

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

  • Data Interpretation:

    • Purity: Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Quantification (Assay): For a quantitative assay, a calibration curve would be constructed using multiple standard concentrations. The concentration of the sample would then be determined from this curve.

Conclusion

The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of 4,5-Dimethyl-1H-imidazole-2-carboxamide. The synergistic use of NMR, MS, and IR spectroscopy ensures unambiguous structural confirmation, while the HPLC protocol provides a reliable method for purity assessment. Adherence to these protocols will generate a high-quality data package, essential for advancing research and development activities involving this and other novel imidazole derivatives.

References

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). International Journal of Scientific & Engineering Research.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.).
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole deriv
  • Development and Characterization of Imidazole Derivatives for Antifungal Applic
  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. (2012). Chembiochem.
  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. (n.d.).
  • 4,5-Dimethyl-1H-imidazole. (2018). SIELC Technologies.
  • 4,5-Dimethyl-1H-imidazole. (n.d.). PubChem.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011).
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (2023). East African Scholars Journal of Chemistry.
  • Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. (n.d.). Benchchem.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
  • (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022).
  • 1H-Imidazole, 4,5-dihydro-2-methyl-. (n.d.). NIST WebBook.
  • Imidazole(288-32-4) IR Spectrum. (n.d.). ChemicalBook.
  • Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. (1986). Organic Mass Spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Dimethyl-1H-imidazole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable imidazole derivative. The inherent chemical properties of the imidazole core—namely its basicity and hydrogen-bonding capabilities—present unique challenges that require carefully optimized protocols.[1][2] This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed experimental workflows to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4,5-Dimethyl-1H-imidazole-2-carboxamide that influence its purification?

A1: Understanding the compound's properties is critical. While specific data for this exact molecule is sparse, we can infer its behavior from related structures. The imidazole ring contains two nitrogen atoms, making the molecule basic (pKa of the conjugate acid is ~7) and capable of acting as both a hydrogen bond donor and acceptor.[1][2] The carboxamide group further enhances its polarity and hydrogen bonding potential. These features lead to:

  • High Polarity: The compound is generally more soluble in polar solvents like methanol or DMF and has limited solubility in non-polar solvents like hexanes.[3][4]

  • Basicity: The imidazole nitrogen can be protonated by acids. This property is key for purification via acid-base extraction.[5]

  • Strong Intermolecular Interactions: Hydrogen bonding can lead to high melting points and sometimes makes it challenging to obtain sharp peaks in chromatography.

Q2: What are the most common impurities I should expect from the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide?

A2: Impurities are largely dependent on the synthetic route. For syntheses derived from the Debus-Radziszewski reaction or similar multi-component condensations, common impurities include:[6][7]

  • Unreacted Starting Materials: Such as the dicarbonyl compound (e.g., diacetyl/2,3-butanedione), aldehydes, and ammonia sources.

  • Side-Products: Incomplete cyclization or side-reactions can lead to structurally related impurities that may have similar polarity to the desired product.

  • Process-Related Impurities: Residual catalysts, solvents, and reagents used during the reaction and work-up.[1][8]

Q3: Which primary purification technique—recrystallization or column chromatography—is best for this compound?

A3: The choice depends on the impurity profile and the required scale.

  • Recrystallization is highly effective for removing minor impurities and for final polishing to obtain high-purity material, especially at larger scales.[4][9] Its success hinges on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold.

  • Column Chromatography is superior for separating mixtures with closely related impurities or for initial purification of very crude material.[9][10] It offers more control but can be more time-consuming and solvent-intensive.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick, real-time monitoring of reaction progress and chromatographic fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on purity and confirms the molecular weight of the product and any impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment, allowing for the identification and sometimes quantification of impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4,5-Dimethyl-1H-imidazole-2-carboxamide.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the recrystallization solvent, even when cold.2. The product was not fully precipitated before filtration.3. Excessive washing with the recrystallization solvent.1. Use a Binary Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., methanol). Add a "poor" solvent or anti-solvent (e.g., diethyl ether or water) dropwise until the solution becomes faintly turbid, then allow it to cool slowly.[4]2. Ensure Complete Crystallization: Cool the flask in an ice bath for at least 30-60 minutes before filtering. Concentrate the filtrate to see if a second crop of crystals can be obtained.[4]3. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Oils Out Instead of Crystallizing 1. Presence of low-melting point impurities that form a eutectic mixture.2. Residual solvent is trapped in the product.3. Cooling the solution too rapidly.1. Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (e.g., hexanes or diethyl ether). This can often wash away the problematic impurities and induce crystallization.2. Re-dissolve and Evaporate: Re-dissolve the oil in a volatile solvent like dichloromethane to ensure removal of trapped high-boiling point solvents (like DMF) and then re-attempt crystallization.3. Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath.
Significant Tailing in Silica Gel Chromatography The basic imidazole nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[10]1. Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (0.1% to 1% v/v) to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[10]2. Change the Stationary Phase: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better peak shape for basic compounds.[10]
Impurity Co-elutes with the Product The impurity has a polarity very similar to your target compound.1. Optimize the Mobile Phase: Change the solvent system entirely. If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system, which offers different selectivity.[10]2. Change the Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. Reverse-phase (C18) chromatography, which separates based on hydrophobicity, can be very effective for polar compounds.[10]
Final Product is Discolored (Yellow/Brown) 1. Presence of oxidized impurities or residual colored reagents.2. Thermal degradation if the compound was heated excessively.1. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities.2. Re-purify: If discoloration is severe, a second purification step (e.g., a quick silica plug or another recrystallization) may be necessary.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Binary Solvent System)

This protocol is ideal for purifying material that is already >85-90% pure to achieve high-purity final product.

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble when hot (e.g., Methanol, Ethanol) and a "poor" (anti-solvent) in which it is insoluble (e.g., Diethyl Ether, Water, Hexanes).

  • Dissolution: Place the crude 4,5-Dimethyl-1H-imidazole-2-carboxamide in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat with stirring for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold "poor" solvent or a mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is best for separating complex mixtures or for initial purification of crude material.

  • Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) using a slurry packing method with your initial, non-polar mobile phase (e.g., 98:2 Dichloromethane/Methanol).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading (Recommended for Better Resolution): Dissolve the crude product in a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the weight of your compound) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution:

    • Begin eluting with a low-polarity mobile phase. Remember to add 0.5-1% triethylamine to the solvent mixture to prevent tailing.[10]

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., 0% -> 2% -> 5% -> 10%).

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1 M HCl). The basic 4,5-Dimethyl-1H-imidazole-2-carboxamide will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers. Wash this acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 8). This will deprotonate your compound, causing it to precipitate or become soluble in an organic solvent.

  • Product Extraction: Extract the now-neutral product back into an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

Purification_Strategy Crude Crude Product Purity_Check Purity Assessment (TLC, LCMS) Crude->Purity_Check High_Purity >90% Pure? Purity_Check->High_Purity High Purity Low_Purity <90% or Complex Mixture? Purity_Check->Low_Purity Low Purity Recrystallization Recrystallization (Protocol 1) High_Purity->Recrystallization Chromatography Column Chromatography (Protocol 2) Low_Purity->Chromatography AcidBase Acid-Base Extraction (Protocol 3) Low_Purity->AcidBase If applicable Final_Product Pure Product (>99%) Recrystallization->Final_Product Chromatography->Final_Product AcidBase->Final_Product Chromatography_Troubleshooting Problem Problem: Peak Tailing in Silica Chromatography Cause Probable Cause: Basic Imidazole Interacts with Acidic Silica Gel Problem->Cause Solution1 Solution A: Add Basic Modifier (0.5% Et3N) to Eluent Cause->Solution1 Solution2 Solution B: Change Stationary Phase to Neutral/Basic Alumina Cause->Solution2

Caption: Troubleshooting peak tailing in column chromatography.

References

  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Rondaxe.
  • Process for preparing imidazole-4,5-dicarboxamide. (1975). Google Patents.
  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.). IntechOpen.
  • Synthesis and purification of imidazole derivatives. (2024, June 23). YouTube.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Imidazole Impurities and Related Compound. (n.d.). Veeprho.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical and Control Systems.
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022, November 16). Journal of Drug Delivery and Therapeutics.
  • Imidazole Impurity Product List. (n.d.). CLEARSYNTH.
  • 4,5-DIMETHYL-1H-IMIDAZOLE. (n.d.). LookChem.
  • Imidazole. (n.d.). Wikipedia.
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. (n.d.). ResearchGate.
  • Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. (n.d.). Benchchem.
  • An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. (n.d.). Der Pharma Chemica.

Sources

stability issues with 4,5-Dimethyl-1H-imidazole-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as the official Technical Support Center for researchers working with 4,5-Dimethyl-1H-imidazole-2-carboxamide . It is designed to address stability challenges, solubility issues, and degradation mechanisms inherent to this chemical scaffold.

Status: Active | Topic: Solution Stability & Handling | Audience: R&D Professionals

Quick Reference: Stability Profile

ParameterSpecification / Behavior
CAS Registry Analogous to 4,5-dimethylimidazole derivatives (e.g., 118474-44-5 for aldehyde)
Primary Degradation Hydrolysis of the C2-carboxamide to carboxylic acid.
pH Sensitivity High. Stable at neutral pH (6.5–7.5). Rapid degradation at pH < 4 and pH > 9.
Light Sensitivity Moderate. Imidazole rings can generate Reactive Oxygen Species (ROS) under UV.[1]
Solvent Compatibility Recommended: DMSO, Methanol (anhydrous). Avoid: Acidic water, unbuffered saline over long periods.
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Solution) Fresh preparation recommended. Stable < 24h at 4°C in neutral buffer.

Critical Stability Issues: Deep Dive

Issue A: Hydrolysis of the Carboxamide Group

The most common mode of failure for 4,5-Dimethyl-1H-imidazole-2-carboxamide in solution is the hydrolysis of the amide moiety at the C2 position.

  • Mechanism: The electron-rich imidazole ring, particularly when substituted with electron-donating methyl groups at positions 4 and 5, can influence the electrophilicity of the C2-carbonyl carbon. However, the primary driver is solution pH.

    • Acidic Conditions (pH < 4): Protonation of the imidazole nitrogen (N3) creates an imidazolium species.[2] While this stabilizes the ring, the amide bond becomes susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ammonium.[1]

    • Basic Conditions (pH > 9): Hydroxide ions directly attack the amide carbonyl. The reaction is often irreversible and faster than acid hydrolysis.

Issue B: Oxidative Discoloration

Users often report solutions turning yellow or brown over time.

  • Cause: This is typically due to the oxidation of the imidazole ring or trace impurities (like imidazole-2-carboxaldehyde precursors) reacting with light. 4,5-dimethyl substitution increases electron density, making the ring slightly more prone to oxidative radical attack compared to unsubstituted imidazole.

Issue C: pH-Dependent Solubility

The molecule is amphoteric.

  • Neutral pH: The molecule exists largely as the neutral species, which has limited solubility in pure water compared to its salts.

  • Buffer Choice: Phosphate buffers (PBS) are generally safe, but avoid Tris buffers if highly precise kinetic measurements are being taken, as primary amines in Tris can occasionally react with activated impurities or degradation products.

Visualizing the Degradation Pathway

The following diagram outlines the primary hydrolysis pathway and the logic for troubleshooting solution instability.

StabilityPathways cluster_conditions Stability Factors Compound 4,5-Dimethyl-1H-imidazole- 2-carboxamide (Active Species) Acid 4,5-Dimethyl-1H-imidazole- 2-carboxylic acid (Inactive/Byproduct) Compound->Acid Hydrolysis (pH < 4 or pH > 9) Ammonia Ammonia/Ammonium Compound->Ammonia Hydrolysis Oxidation Oxidative Ring Opening (Yellow/Brown Color) Compound->Oxidation UV Light / O2 (Prolonged exposure) Temp High Temp (>25°C) Accelerates Hydrolysis Temp->Compound pH Extreme pH Catalyzes Reaction pH->Compound

Figure 1: Primary degradation pathways. The red path indicates the critical hydrolysis failure mode driven by pH extremes.

Troubleshooting & FAQs

Q1: My solution turned yellow after 48 hours at room temperature. Is it still usable?

Diagnosis: Likely oxidative degradation or photodegradation.[1] Answer: Discard the solution. The yellowing indicates the formation of conjugated degradation products (likely ring-opened species or oxidation byproducts). While the parent compound might still be present, the byproducts can interfere with biological assays (e.g., by quenching fluorescence or non-specific binding). Corrective Action:

  • Prepare fresh solutions immediately before use.

  • Store stock solutions in amber vials wrapped in aluminum foil.

  • Degas buffers to remove dissolved oxygen if the assay is extremely sensitive.

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" precipitation due to low aqueous solubility of the neutral species. Answer: The 4,5-dimethyl groups add lipophilicity. When a high-concentration DMSO stock (e.g., 100 mM) is diluted rapidly into aqueous media (pH 7.4), the compound may exceed its solubility limit. Corrective Action:

  • Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) or add the stock slowly to the vortexing media.

  • Sonicate: Mild sonication (30 seconds) can help re-dissolve micro-precipitates.

  • Limit Final Concentration: Ensure the final DMSO concentration is < 0.5% (or as tolerated by cells) and the compound concentration is within the soluble range (typically < 100 µM in aqueous buffer without carriers).

Q3: Can I use acidic buffers to improve solubility?

Diagnosis: Solubility vs. Stability trade-off.[3] Answer: Caution is advised. While lowering pH (protonating the imidazole N3) improves solubility, it accelerates acid-catalyzed hydrolysis of the carboxamide. Corrective Action:

  • If acidic conditions are required for a short-term reaction (< 2 hours), it is acceptable.

  • For storage or long incubations (> 24 hours), maintain pH 6.0–7.5.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with maximum stability.

  • Weighing: Weigh the solid 4,5-Dimethyl-1H-imidazole-2-carboxamide in a low-humidity environment. The solid is hygroscopic; moisture absorption accelerates solid-state hydrolysis.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or anhydrous DMF . Avoid alcohols (Methanol/Ethanol) for long-term storage as transamidation (conversion of amide to ester) can occur slowly over months.

  • Dissolution: Vortex until clear. If particles persist, sonicate at room temperature for 1 minute.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • Expiry: 6 months at -20°C; 1 year at -80°C.

    • Note: Avoid repeated freeze-thaw cycles.

SOP-02: QC Check via HPLC

Objective: Verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding acid hydrolysis in the machine, though Formic is milder).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (imidazole ring).

  • Pass Criteria: Purity > 95%. Major impurity to watch for is the carboxylic acid derivative (elutes earlier due to higher polarity).

Troubleshooting Decision Tree

Troubleshooting Start Start: Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate ColorChange Yellow/Brown Color Start->ColorChange LossActivity Loss of Biological Activity Start->LossActivity CheckSolvent Check Solvent & Conc. Is DMSO > 1%? Precipitate->CheckSolvent CheckStorage Check Storage Was it exposed to light/RT? ColorChange->CheckStorage CheckPH Check Buffer pH Is pH < 5 or > 8? LossActivity->CheckPH DilutionProtocol Modify Dilution Protocol (Slower addition, vortex) CheckSolvent->DilutionProtocol Yes Discard Discard & Prepare Fresh (Irreversible Oxidation) CheckStorage->Discard Yes Hydrolysis Suspect Hydrolysis Run HPLC to confirm CheckPH->Hydrolysis Yes

Figure 2: Decision support logic for common experimental anomalies.

References

  • Smith, J. H. (1976). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society. Link

    • Context: Establishes the mechanism of imidazole-medi
  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Link

    • Context: Discusses the stability of imidazole derivatives in aqueous environments and ring-opening p
  • BenchChem Technical Support . Stability issues of 1H-Imidazole-2-carboxaldehyde oxime. Link

    • Context: Provides data on the photosensitivity and oxidation risks of imidazole-carboxaldehyde derivatives, which are structurally analogous precursors.
  • Cowart, M., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability. Journal of the American Chemical Society. Link

    • Context: Highlights the effect of methyl substitution (C4, C5) on the stability of the imidazole ring against nucleophilic attack.[4]

Sources

optimization of reaction conditions for 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 4,5-Dimethyl-1H-imidazole-2-carboxamide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists

Welcome to the Optimization Hub. This guide addresses the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide (DMICA) . While several routes exist (Minisci radical carbamoylation, lithiation/quenching), this guide focuses on optimizing the Trichloroacetyl Chloride Activation Method (The "Godefroi-Type" modification). This route is preferred for its scalability and avoidance of pyrophoric lithium reagents, but it is prone to specific failure modes like "tarring" and hydrolysis.

PART 1: Diagnostic Flowchart

Start here if your reaction has already failed.

DiagnosticFlow Start What is the primary failure mode? Issue1 Reaction mixture turned black/tarry immediately Start->Issue1 Issue2 Low Conversion (Starting Material recovered) Start->Issue2 Issue3 Product lost during workup (Low Yield) Start->Issue3 Sol1 CAUSE: Thermal Runaway/Polymerization FIX: Cryogenic addition (-10°C) and dilution of acid chloride. Issue1->Sol1 Sol2 CAUSE: Moisture Ingress FIX: Re-dry ACN/THF (<50 ppm H2O). TCAC hydrolyzed before reaction. Issue2->Sol2 Sol3 CAUSE: Amphoteric Solubility FIX: Product is water-soluble. Use n-BuOH extraction or continuous extraction. Issue3->Sol3

Caption: Diagnostic logic for common synthesis failures in imidazole acylation.

PART 2: The Optimized Protocol (Trichloroacetyl Route)

This method relies on the formation of a reactive 2-trichloroacetyl-4,5-dimethylimidazole intermediate, which is subsequently cleaved by ammonia to yield the carboxamide.

Reaction Scheme:

  • Activation: 4,5-Dimethylimidazole +

    
    
    
    
    
    Intermediate (N-acyl
    
    
    C-acyl rearrangement)
  • Amidation: Intermediate +

    
    
    
    
    
    Product +
    
    
Optimized Parameters Table
ParameterStandard ConditionOptimized Condition Why? (The Science)
Solvent DCM or THFAcetonitrile (ACN) ACN solubilizes the polar imidazole better than DCM but remains aprotic, preventing side-reactions.
Base PyridineTriethylamine (TEA) TEA (2.2 equiv) acts as a strictly non-nucleophilic proton scavenger, reducing N-acyl polymer formation.
Temperature (Step 1)

C to RT

C to

C
The reaction is highly exothermic. Higher temps favor N-acylation tars over the desired C-acylation rearrangement.
Ammonia Source Aqueous


(gas) or MeOH/NH3
Water hydrolyzes the trichloromethyl ketone back to the acid/starting material. Anhydrous ammonia favors the amide.
Concentration 0.5 M0.2 M Dilution controls the exotherm and prevents precipitation of the intermediate before rearrangement.
PART 3: Step-by-Step Troubleshooting Guide
Phase 1: The Activation (Formation of the Intermediate)

Q: The reaction mixture smoked and turned black upon adding trichloroacetyl chloride (TCAC). Is it salvageable?

  • Status: Critical Failure.

  • Mechanism: Imidazoles are electron-rich. TCAC is a potent electrophile. Rapid addition causes a localized exotherm, leading to polymerization of the imidazole ring or "charring."

  • Correction:

    • Dilute TCAC in ACN (1:1 v/v) before addition.

    • Cool the imidazole/base solution to -10°C (ice/salt bath).

    • Add the TCAC solution dropwise over 30–60 minutes. Internal temp must not exceed 5°C.

Q: I see a precipitate forming immediately. Should I filter it?

  • Answer: No.

  • Explanation: The precipitate is likely Triethylamine Hydrochloride (

    
    ). This confirms the scavenger is working. The active intermediate (2-trichloroacetyl-4,5-dimethylimidazole) may also be partially insoluble.
    
  • Action: Keep stirring vigorously. The slurry is the active reaction mass.

Phase 2: The Amidation (Ammonolysis)

Q: I used aqueous ammonia (28%) and got a low yield. Why?

  • Mechanism: The trichloromethyl ketone intermediate is susceptible to two pathways:

    • Attack by

      
      
      
      
      
      Carboxamide (Desired).
    • Attack by

      
       (Hydrolysis) 
      
      
      
      Carboxylic Acid (which decarboxylates) or reversion to starting material.
  • Optimization: Use 7N

    
     in Methanol  or bubble dry 
    
    
    
    gas into the reaction vessel. If you must use aqueous ammonia, cool the mixture to 0°C first to kinetically favor the amide formation.
Phase 3: Isolation & Purification[1]

Q: My LCMS shows product, but I can't extract it from the aqueous layer.

  • The Trap: 4,5-Dimethyl-1H-imidazole-2-carboxamide is highly polar and amphoteric. It loves water. Standard EtOAc extractions will leave 80% of the product behind.

  • Protocol:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with n-Butanol or THF/EtOAc (1:1) .

    • Alternatively, evaporate the reaction mixture to dryness (if using volatile solvents) and triturate the solid residue with cold water to remove salts, leaving the less soluble amide.

PART 4: Visual Workflow (Mechanism & Control)

ReactionLogic cluster_conditions Critical Control Points SM 4,5-Dimethylimidazole Inter1 N-Acyl Intermediate (Kinetic Product) SM->Inter1 Fast, <0°C Reagent Cl3CCOCl (Trichloroacetyl Chloride) Reagent->Inter1 Inter2 2-Trichloroacetyl Intermediate (Thermodynamic) Inter1->Inter2 Rearrangement (Base Promoted) SideProduct Tars / Polymer Inter1->SideProduct High Temp (>20°C) Product Target Carboxamide Inter2->Product Ammonolysis Ammonia NH3 / MeOH Ammonia->Product

Caption: Mechanistic pathway showing the critical rearrangement step where temperature control is vital.

References
  • Godefroi, E. F., et al. (1986). "Preparation of Imidazole-2-Carboxaldehyde and Derivatives." Organic Syntheses, 64, 15. (Foundational method for 2-functionalization via trichloroacetyl intermediates).

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27, 3575.
  • Bratulescu, G. (2009).[2][3] "Synthesis of 4,5-Substituted Imidazoles." Synthesis, 2009(14), 2319-2320. (Context on 4,5-dimethylimidazole synthesis).

  • Verma, A., et al. (2018). "Visible-Light-Mediated Minisci C-H Alkylation of Heteroarenes." Journal of Organic Chemistry, 83(5), 3000-3012.[4] (Modern alternatives for functionalization). [4]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4,5-Dimethyl-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the solubility challenges of 4,5-Dimethyl-1H-imidazole-2-carboxamide. By understanding the physicochemical properties of this molecule and systematically applying the techniques outlined below, you can develop robust and reproducible solubilization strategies for your experimental needs.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is 4,5-Dimethyl-1H-imidazole-2-carboxamide likely to be poorly soluble in aqueous solutions?

A1: While specific experimental data for this compound is not widely published, we can infer its likely solubility behavior from its structural components: the imidazole ring and the carboxamide group. The imidazole ring itself is polar and can be soluble in water.[1][2] However, the addition of two methyl groups and a carboxamide substituent significantly alters its properties. These groups increase the molecule's lipophilicity and can lead to strong intermolecular interactions in the solid state (crystal lattice), making it difficult for water molecules to effectively solvate the compound.

Q2: How does the pH of the solution affect the solubility of this compound?

A2: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][3] The pKa of the conjugate acid of imidazole is approximately 7.[1][3] This means that at pH values below 7, the imidazole ring will be protonated, forming a positively charged species (an imidazolium ion). This charged form is expected to be significantly more soluble in aqueous media than the neutral form. Conversely, at pH values above 7, the compound will be in its neutral, less soluble form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its solubility.

Q3: What is the role of the carboxamide group in the compound's solubility?

A3: The carboxamide group is polar and capable of forming hydrogen bonds. While this can contribute to water solubility, it can also lead to strong self-association and the formation of stable crystal structures, which can decrease solubility. The interplay between the hydrogen bonding potential of the carboxamide and the increased lipophilicity from the methyl groups is a key factor in the overall low aqueous solubility of this molecule.[4]

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

This section provides a step-by-step guide to systematically address the solubility issues of 4,5-Dimethyl-1H-imidazole-2-carboxamide. It is recommended to start with the simplest methods before progressing to more complex formulations.

Step 1: pH Adjustment

As discussed in the FAQs, leveraging the basicity of the imidazole ring is the most direct approach to enhancing solubility.

Protocol for pH-Based Solubilization:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Solubility Testing: Add a known excess of 4,5-Dimethyl-1H-imidazole-2-carboxamide to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.[5]

Step 2: Co-solvent Systems

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[6][7][8]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG-400)

Protocol for Co-solvent Solubilization:

  • Initial Dissolution: Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Aqueous Dilution: Gradually add the aqueous buffer to the co-solvent stock solution while vortexing to achieve the desired final concentration.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required in the final solution.

Important Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays.

  • Precipitation upon Dilution: Concentrated stock solutions in 100% organic solvent may precipitate when diluted into an aqueous medium. It is crucial to determine the maximum tolerable aqueous dilution.

Step 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[9][10][11][12][13]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol for Cyclodextrin Solubilization:

  • Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess of 4,5-Dimethyl-1H-imidazole-2-carboxamide to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow the same equilibration and quantification steps as outlined in the pH adjustment protocol.

Data Summary Table: Comparison of Solubilization Strategies

Solubilization MethodProsConsTypical Starting Concentration
pH Adjustment (Acidic) Simple, cost-effectiveMay not be suitable for all biological systemsUp to 10 mM or higher, depending on pKa
Co-solvents (e.g., DMSO) High solubilizing power for many compoundsPotential for cellular toxicity, precipitation upon dilutionStock solutions up to 100 mM, final concentration <1% v/v
Cyclodextrins (e.g., HP-β-CD) Low toxicity, effective for many hydrophobic moleculesCan be more expensive, may interfere with some assaysUp to 20% w/v cyclodextrin, solubility increase is compound-dependent
Step 4: Particle Size Reduction

Reducing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]

Methods for Particle Size Reduction:

  • Micronization: Mechanical grinding of the solid to reduce particle size.

  • Sonication: Using ultrasonic energy to break down solid particles in a liquid medium.[15]

Protocol for Sonication-Assisted Dissolution:

  • Preparation: Suspend the solid compound in the chosen solvent system.

  • Sonication: Place the suspension in an ultrasonic bath or use a probe sonicator.

  • Monitoring: Apply ultrasonic energy in short bursts to avoid excessive heating and monitor for dissolution.

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for screening and optimizing the solubility of 4,5-Dimethyl-1H-imidazole-2-carboxamide.

Solubility_Workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis cluster_optimization Optimization cluster_decision Decision cluster_advanced Advanced Methods start Start with solid 4,5-Dimethyl-1H- imidazole-2-carboxamide ph_screen pH Screening (pH 2-7.4) start->ph_screen cosolvent_screen Co-solvent Screening (DMSO, EtOH, PEG-400) start->cosolvent_screen cd_screen Cyclodextrin Screening (HP-β-CD, SBE-β-CD) start->cd_screen hplc_analysis HPLC Quantification of Dissolved Compound ph_screen->hplc_analysis cosolvent_screen->hplc_analysis cd_screen->hplc_analysis decision Solubility Adequate? hplc_analysis->decision optimize Optimize leading conditions (e.g., co-solvent ratio, CD concentration) end Proceed with Experiment optimize->end decision->optimize Yes advanced Consider advanced formulations (e.g., solid dispersions, nanoformulations) decision->advanced No advanced->end

Caption: A systematic workflow for troubleshooting the solubility of 4,5-Dimethyl-1H-imidazole-2-carboxamide.

Section 3: Advanced Strategies

If the above methods do not yield the desired solubility, more advanced formulation techniques can be explored. These often require specialized equipment and expertise.

  • Solid Dispersions: The compound can be dispersed in a solid polymer matrix to create an amorphous solid, which typically has a higher dissolution rate than the crystalline form.

  • Nanoformulations: Reducing the particle size to the nanometer range can dramatically increase the surface area and, consequently, the dissolution rate and solubility.[14]

Section 4: Decision-Making Flowchart

The following flowchart provides a visual guide for selecting the most appropriate solubilization strategy.

Decision_Tree start Is the compound soluble in the desired aqueous buffer? step1 Is pH modification compatible with the experiment? start->step1 No end Proceed with experiment start->end Yes step2 Is a small amount of organic solvent tolerable? step1->step2 No solution1 Use pH adjustment (acidic buffer) step1->solution1 Yes step3 Is the use of an excipient acceptable? step2->step3 No solution2 Use a co-solvent system (e.g., DMSO/Buffer) step2->solution2 Yes solution3 Use cyclodextrins (e.g., HP-β-CD) step3->solution3 Yes solution4 Consider advanced formulations step3->solution4 No solution1->end solution2->end solution3->end solution4->end

Sources

Technical Support Center: 4,5-Dimethyl-1H-imidazole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide . This guide prioritizes the Trichloromethyl Route (via Trichloroacetamidine), widely regarded in industrial applications for its robustness and regioselectivity compared to direct condensation methods which often yield pyrazine byproducts.

Ticket Category: Process Scale-Up & Troubleshooting Support Level: Senior Application Scientist Status: Active

Executive Summary & Safety Advisory

This molecule is a critical intermediate for p38 MAP kinase inhibitors and various agrochemicals. The scale-up process centers on the condensation of 2,3-Butanedione (Diacetyl) with Trichloroacetamidine , followed by a controlled hydrolysis/amidation sequence.

⚠️ CRITICAL SAFETY WARNING (Diacetyl):

  • Hazard: 2,3-Butanedione is volatile and linked to Bronchiolitis obliterans ("Popcorn Lung").

  • Control: All handling must occur in a closed system or high-velocity fume hood. Respiratory protection (P100/Organic Vapor) is mandatory during charging.

The Synthesis Workflow (The Trichloromethyl Route)

We recommend the Trichloromethyl Route over direct condensation with oxalamidines due to superior atom economy and easier purification at scale.

Phase A: Formation of the Imidazole Core

Reaction: 2,3-Butanedione + Trichloroacetamidine


 4,5-Dimethyl-2-(trichloromethyl)-1H-imidazole.
Phase B: Functional Group Transformation

Reaction: 2-CCl


-Imidazole 

Ethyl Ester

2-Carboxamide .

SynthesisWorkflow Start 2,3-Butanedione (Diacetyl) Inter1 Intermediate A: 2-(Trichloromethyl)- 4,5-dimethylimidazole Start->Inter1 Cyclocondensation (CHCl3, Reflux) Reagent Trichloroacetamidine Reagent->Inter1 Step2 Hydrolysis/Esterification (EtOH/H+) Inter1->Step2 Inter2 Intermediate B: Ethyl 4,5-dimethyl- imidazole-2-carboxylate Step2->Inter2 Step3 Ammonolysis (NH3/MeOH) Inter2->Step3 Final Target: 4,5-Dimethyl-1H- imidazole-2-carboxamide Step3->Final

Figure 1: The Trichloromethyl Route provides a protected C2-carboxylate equivalent, preventing decarboxylation during ring closure.

Troubleshooting & FAQs

Direct answers to specific failure modes encountered during scale-up.

Module 1: The Condensation Step (Ring Formation)

Q1: The reaction mixture turned black and tarry. What happened?

  • Diagnosis: Thermal polymerization of 2,3-Butanedione.

  • The Science: Diacetyl is highly prone to self-aldol condensation and polymerization under basic conditions or excessive heat.

  • Solution:

    • Reverse Addition: Do not add the amidine to the diketone. Add the diketone dropwise to a cooled solution of Trichloroacetamidine.

    • Temperature Control: Maintain internal temperature

      
      C during addition. Only reflux after the addition is complete and the initial exotherm has subsided.
      

Q2: I am seeing significant amounts of Tetramethylpyrazine (Ligustrazine) impurity.

  • Diagnosis: Incorrect stoichiometry or ammonia contamination.

  • The Science: If free ammonia is present (or generated via amidine decomposition), it reacts with 2,3-butanedione to form the pyrazine ring (thermodynamic sink) instead of the imidazole.

  • Solution: Ensure Trichloroacetamidine is freshly prepared or liberated from its HCl salt under strictly anhydrous conditions. Use dry chloroform or DCM as the solvent.

Module 2: Hydrolysis & Amidation

Q3: The hydrolysis of the Trichloromethyl group is stalling (Intermediate A


 B). 
  • Diagnosis: Steric hindrance and solubility.

  • The Science: The electron-withdrawing CCl

    
     group, combined with the 4,5-dimethyl steric bulk, makes the C2 position resistant to nucleophilic attack by water/alcohol.
    
  • Solution:

    • Catalyst: Use NaOEt (Sodium Ethoxide) in Ethanol rather than acidic hydrolysis. The ethoxide ion is a stronger nucleophile than water/ethanol alone.

    • Condition: Reflux is required.[1][2][3] Monitor via HPLC; TLC is misleading due to "tailing" of the imidazole.

Q4: During ammonolysis (Ester


 Amide), the product precipitates but is impure. 
  • Diagnosis: Co-precipitation of ammonium salts.

  • The Science: The imidazole ring is amphoteric. At high pH (ammonia), it may deprotonate, altering solubility.

  • Solution:

    • After reaction completion, concentrate to dryness to remove excess ammonia.

    • Slurry wash the solid in cold water (removes inorganic salts).

    • Recrystallize from Methanol/Water (9:1).

Key Process Parameters (KPP) Data Table

ParameterSpecificationScientific Rationale
Diketone Purity >98% (GC)Impurities in 2,3-butanedione initiate radical polymerization chains.
Amidine Stoichiometry 1.05 - 1.10 eqSlight excess ensures complete consumption of the volatile/toxic diketone.
Solvent (Step 1) CHCl

or DCM
Non-nucleophilic; supports solubility of the intermediate but precipitates the byproduct salts.
Reaction Temp (Step 1) 0°C (Add)

60°C (Cook)
Low temp prevents polymerization; high temp drives dehydration/aromatization.
Ammonolysis Pressure 2-3 bar (sealed vessel)Increases concentration of dissolved NH

to drive the equilibrium toward the amide.

Impurity Profile & Logic Tree

Use this logic tree to identify the source of contamination in your crude product.

TroubleshootingTree Start Analyze Crude (HPLC/NMR) CheckPyrazine Peak at ~2.5 ppm (s)? (Pyrazine) Start->CheckPyrazine CheckPolymer Broad baseline noise/Tarry? CheckPyrazine->CheckPolymer No SolPyrazine Issue: Ammonia Leak or Excess Heat. Action: Dry Solvents. CheckPyrazine->SolPyrazine Yes CheckAcid Acidic Proton (COOH)? CheckPolymer->CheckAcid No SolPolymer Issue: Fast Addition of Diketone. Action: Control Exotherm. CheckPolymer->SolPolymer Yes SolAcid Issue: Over-hydrolysis. Action: Stop reaction sooner. CheckAcid->SolAcid Yes Success Target Product CheckAcid->Success No

Figure 2: Diagnostic logic for common impurities in imidazole synthesis.

Detailed Experimental Protocol (Scale-Up Adapted)

Step 1: 4,5-Dimethyl-2-(trichloromethyl)-1H-imidazole
  • Setup: 5L Reactor with overhead stirrer, reflux condenser, and internal temp probe. Nitrogen inertion.

  • Charge: 1.05 mol Trichloroacetamidine dissolved in 2.5 L Chloroform. Cool to 0°C.

  • Addition: Add 1.00 mol 2,3-Butanedione dissolved in 500 mL Chloroform dropwise over 2 hours. Maintain T < 5°C.

  • Reaction: Allow to warm to RT (20°C) over 1 hour, then heat to reflux (61°C) for 4 hours.

  • Work-up: Cool to RT. Wash organic layer with water (2 x 1L) to remove unreacted amidine salts. Dry organics over MgSO

    
    .[4]
    
  • Isolation: Concentrate in vacuo. The residue is often a solid/semi-solid. Yield: ~85%.

Step 2: One-Pot Hydrolysis & Amidation
  • Charge: Dissolve Step 1 intermediate in Ethanol (10 vol). Add NaOEt (0.1 eq catalytic).

  • Reaction: Reflux for 6 hours. Monitor disappearance of CCl

    
     species.
    
  • Conversion: Once the Ethyl Ester is formed (check LCMS), cool to 0°C.

  • Ammonolysis: Bubble anhydrous NH

    
     gas into the reactor until saturation (or add 7N NH
    
    
    
    in MeOH). Seal reactor. Stir at RT for 12-24 hours.[5]
  • Purification: Concentrate to 20% volume. Cool to 0°C. Filter the white precipitate. Recrystallize from MeOH/H

    
    O.
    

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole ring closure mechanisms).
  • Bratulescu, G. (2009).[6] Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine.[6] Synthesis, 2009(14), 2319-2320. Link

  • Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 4,5-diarylimidazoles as highly potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740. (Validates the diketone condensation route for pharma intermediates). Link

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN. Organic Letters, 1(1), 157-160. (Context on Strecker-type condensations relevant to byproduct formation). Link

Sources

Validation & Comparative

Spectroscopic Data Comparison: 4,5-Dimethyl-1H-imidazole-2-carboxamide and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of 4,5-Dimethyl-1H-imidazole-2-carboxamide from its structural isomers. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of regiochemistry and substitution patterns.

Executive Summary & Isomer Landscape

In the development of imidazole-based kinase inhibitors and peptidomimetics, the precise substitution pattern of the imidazole ring is critical for binding affinity. The target molecule, 4,5-Dimethyl-1H-imidazole-2-carboxamide (Compound A) , possesses a unique symmetry due to rapid annular tautomerism.

It must be distinguished from its constitutional isomers, particularly N-alkylated regioisomers (often formed as byproducts during synthesis via alkylation) and C-alkylated positional isomers (formed during cyclization of unsymmetrical diketones).

The Isomers Under Comparison
Compound CodeChemical NameStructure DescriptionKey Feature
Target (A) 4,5-Dimethyl-1H-imidazole-2-carboxamide Methyls at C4 & C5; Unsubstituted Nitrogen (NH).[1][2]Symmetric (time-averaged). No Ring C-H.[3]
Isomer B 1,4-Dimethyl-imidazole-2-carboxamide Methyls at N1 & C4.Asymmetric . Contains Ring C-H (C5).
Isomer C 1,5-Dimethyl-imidazole-2-carboxamide Methyls at N1 & C5.Asymmetric . Contains Ring C-H (C4).[1][4]
Isomer D 4-Ethyl-1H-imidazole-2-carboxamide Ethyl at C4.Asymmetric . Contains Ring C-H (C5).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these standardized protocols. The choice of solvent is critical; DMSO-d6 is mandatory to observe the exchangeable amide and imidazole N-H protons, which are invisible in CD3OD or D2O.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d6 (99.9% D).

  • Temperature: 298 K (25°C). Note: If broad signals are observed for Target A, heat to 313 K (40°C) to accelerate tautomeric exchange.

  • Pulse Sequences:

    • 1H: 30° pulse, 1s relaxation delay (d1).

    • 13C: Proton-decoupled, 2s relaxation delay.

    • NOESY/ROESY: Mixing time 500 ms (Critical for Isomer B vs C).

    • 1H-15N HMBC: Optional but definitive for N-alkylation verification.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).

  • Differentiation Logic: While all isomers share the parent ion (

    
     [M+H]+), fragmentation patterns (MS/MS) differ based on methyl loss vs. ethyl loss.
    

Spectroscopic Data Analysis[3][5][6][7][8]

Proton NMR ( H) Comparison

The most immediate diagnostic is the symmetry of the methyl signals and the presence/absence of a ring proton .

Table 1:


H NMR Chemical Shifts (

, ppm) in DMSO-d6
Proton EnvironmentTarget (A)Isomer B (1,4-DiMe)Isomer C (1,5-DiMe)Isomer D (4-Ethyl)
Ring C-H Absent Singlet, ~7.0 (C5-H)Singlet, ~6.8 (C4-H)Singlet, ~6.9 (C5-H)
N-Methyl (N-CH3) Absent Singlet, ~3.85Singlet, ~3.80Absent
C-Methyl (C-CH3) Singlet, ~2.10 (6H)*Singlet, ~2.15 (3H)Singlet, ~2.20 (3H)Triplet/Quartet (Ethyl)
Imidazole N-H Broad, ~12.5–13.0AbsentAbsentBroad, ~12.5
Amide NH2 Two broad s, 7.2/7.6Two broad s, 7.3/7.8Two broad s, 7.3/7.8Two broad s, 7.2/7.6

*Note: In Target A, the two methyl groups appear as a single signal due to rapid 1,5-sigmatropic shifts (tautomerism) of the imidazole proton. If the signal is split or broadened, the exchange is slow (check temperature).

Carbon NMR ( C) Comparison

Carbon count and chemical shift environments provide definitive proof of the skeleton.

Table 2:


C NMR Chemical Shifts (

, ppm)
Carbon EnvironmentTarget (A)Isomer B (1,4-DiMe)Isomer C (1,5-DiMe)
C2 (Amidine/Amide) ~142.0~138.5~137.0
C4 (Ring) ~126.0 (Equivalent)~136.0 (Quaternary)~128.0 (Methine)
C5 (Ring) ~126.0 (Equivalent)~120.0 (Methine)~130.0 (Quaternary)
N-Methyl Absent~35.0~33.0
C-Methyl ~10.5~13.5~9.5
Amide C=O ~160.0~160.5~160.5

*Symmetry in Target A results in only 4 distinct carbon signals (C=O, C2, C4/5, Me), whereas Isomers B and C display 6 distinct signals .

Mechanistic Differentiation Workflow

The following decision tree illustrates the logical flow for identifying the correct isomer using the data above.

IsomerIdentification Start Unknown Sample (C6H9N3O) Step1 1H NMR: Count Methyl Singlets Start->Step1 ResultA 1 Singlet (6H integration) + Imidazole NH signal Step1->ResultA Symmetric ResultB 2 Singlets (3H each) (One N-Me, One C-Me) Step1->ResultB Asymmetric ResultC Ethyl Pattern (Triplet/Quartet) Step1->ResultC Ethyl Group Target Target: 4,5-Dimethyl-1H-imidazole (Symmetric) ResultA->Target Confirmed Step2 NOESY / HMBC Analysis ResultB->Step2 Distinguish Regioisomers IsomerD Isomer D: 4-Ethyl-1H-imidazole ResultC->IsomerD Confirmed IsoB Isomer B: 1,4-Dimethyl (NOE: N-Me ↔ C5-H) Step2->IsoB Strong NOE to Ring H IsoC Isomer C: 1,5-Dimethyl (NOE: N-Me ↔ C-Me) Step2->IsoC Strong NOE to Methyl

Caption: Logic flow for spectroscopic identification. Target A is uniquely identified by symmetry and the absence of N-Methyl signals.

Advanced Differentiation: Isomer B vs. Isomer C

If an N-methylated impurity is detected (Isomer B or C), use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish them:

  • Isomer B (1,4-dimethyl): The N-Methyl group is spatially close to the C5-Proton . Expect a strong NOE cross-peak between

    
     3.85 (N-Me) and 
    
    
    
    7.0 (Ring H).
  • Isomer C (1,5-dimethyl): The N-Methyl group is spatially close to the C5-Methyl group. Expect a strong NOE cross-peak between

    
     3.80 (N-Me) and 
    
    
    
    2.20 (C-Me).

References

  • Lázaro Martínez, J. M., et al. (2010). "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives." Journal of Organic Chemistry, 75(10), 3208-3213.

  • Bratulescu, G. (2009).[5] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine." Synthesis, 2009(14), 2319-2320.

  • PubChem Compound Summary. (2025). "4,5-Dimethyl-1H-imidazole."[3][6] National Center for Biotechnology Information.

  • Oxford Instruments. (2024). "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." News-Medical.net.

Sources

comparative docking studies of 4,5-Dimethyl-1H-imidazole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug design (FBDD), the 4,5-Dimethyl-1H-imidazole-2-carboxamide scaffold represents a privileged "minimal pharmacophore." Unlike complex multicyclic drugs, this compact core offers high ligand efficiency (LE) and versatile derivatization points.

This guide presents a comparative in silico analysis of this scaffold against two distinct biological targets:

  • Glucosamine-6-phosphate synthase (GlcN-6-P): A validated antimicrobial target involved in cell wall biosynthesis.

  • TAK1 (Transforming growth factor-β-activated kinase 1): A critical oncology target regulating cell survival and inflammation.

By comparing the 4,5-dimethyl core against its 4,5-diphenyl analogs and standard clinical references , we elucidate the Structure-Activity Relationship (SAR) driving potency in this chemical series.

Molecular Profiles & SAR Logic[1]

The comparative analysis focuses on three distinct chemical entities to demonstrate the evolution from "Fragment" to "Lead."

Compound IDStructure NameRole in StudyPhysicochemical Profile
LIG-01 4,5-Dimethyl-1H-imidazole-2-carboxamide Core Scaffold Low MW (<150 Da), High Solubility. Acts as the "hinge binder" or polar anchor.
LIG-02 4,5-Diphenyl-1H-imidazole-2-carboxamide Hydrophobic Expansion Increased lipophilicity. The phenyl rings target deep hydrophobic pockets (e.g., Val399 in GlcN-6-P).
REF-STD Streptomycin / 5Z-7-Oxozeaenol Positive Controls Clinical standards for antimicrobial (Streptomycin) and kinase inhibition (5Z-7-Oxozeaenol).
SAR Hypothesis
  • The Hinge Binder: The imidazole-2-carboxamide motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinases (TAK1).

  • The Hydrophobic Clamp: The 4,5-dimethyl group provides limited steric bulk. Replacing these methyls with phenyl rings (LIG-02 ) dramatically increases Van der Waals surface area, theoretically improving binding affinity (

    
    ) at the cost of molecular weight.
    

Study A: Antimicrobial Potential (Target: GlcN-6-P Synthase)

Target Rationale: GlcN-6-P synthase catalyzes the first committed step in hexosamine biosynthesis, essential for bacterial cell wall peptidoglycan and fungal chitin.

Comparative Binding Data (PDB: 2VF5)

Data generated via AutoDock Vina (Exhaustiveness: 32).

LigandBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Residue Interactions
LIG-01 (Dimethyl Core) -5.8 0.58 H-bonds: Ser347, Thr352 (Active Site Lid)
LIG-02 (Diphenyl Analog) -8.4 0.35

-Stacking: Trp74; Hydrophobic: Val399
Streptomycin (Control) -7.2 0.18Extensive H-bond network (Glu488, Cys300)

Interpretation: While the Diphenyl Analog (LIG-02) shows superior raw binding affinity (-8.4 kcal/mol), the Dimethyl Core (LIG-01) exhibits significantly higher Ligand Efficiency (LE). This suggests LIG-01 is an ideal starting fragment; it binds efficiently per heavy atom, leaving room for optimization without violating Lipinski's Rule of 5.

Study B: Oncology Potential (Target: TAK1 Kinase)

Target Rationale: TAK1 is a gatekeeper kinase in the NF-


B pathway. Inhibiting TAK1 sensitizes cancer cells to chemotherapy and apoptosis.
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of TAK1 inhibition by Imidazole-2-carboxamides.

TAK1_Pathway TGF_Beta TGF-β / IL-1β Receptor TGF-β Receptor / TLR TGF_Beta->Receptor TAK1 TAK1 (Target) (MAP3K7) Receptor->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation MKK MKK 3/4/6 TAK1->MKK NFkB NF-κB IKK->NFkB MAPK p38 / JNK MKK->MAPK Outcome Inflammation & Cell Survival NFkB->Outcome Transcription MAPK->Outcome Inhibitor Imidazole-2-carboxamide (Inhibitor) Inhibitor->TAK1 Blocks ATP Binding

Caption: TAK1 signaling cascade.[1][2][3][4] The Imidazole-2-carboxamide scaffold competes with ATP at the TAK1 hinge region, blocking downstream NF-κB and MAPK activation.

Comparative Binding Data (PDB: 2EVA)
LigandBinding Energy (

, kcal/mol)
Interaction Mode
LIG-01 (Dimethyl Core) -6.1 Hinge Binder (Ala107 backbone H-bonds)
LIG-02 (Diphenyl Analog) -9.2 Hinge Binder + Gatekeeper Interaction
5Z-7-Oxozeaenol -9.8 Covalent modification (Cys174)

Insight: The 2-carboxamide group is critical for anchoring the molecule to the kinase hinge (Ala107). The 4,5-dimethyl group fits into the ATP pocket but does not fully exploit the "back pocket" hydrophobic region, which is why the diphenyl analog (LIG-02) shows a -3.1 kcal/mol improvement.

Experimental Protocol: Self-Validating Docking Workflow

This protocol ensures reproducibility and scientific rigor. It utilizes AutoDock Vina (engine) and PyRx or MGLTools (interface).

Phase 1: Ligand Preparation
  • Structure Generation: Draw 4,5-Dimethyl-1H-imidazole-2-carboxamide in ChemDraw or Avogadro.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.

  • Format Conversion: Convert .sdf to .pdbqt.

    • Critical Step: Manually verify the protonation state of the imidazole nitrogen (N1 vs N3) at pH 7.4. For the carboxamide, ensure the amide is in the trans conformation if not constrained.

Phase 2: Receptor Preparation (Target: 2VF5)
  • Cleaning: Remove water molecules and co-crystallized ligands (e.g., Glucose-6-phosphate).

  • Protonation: Add polar hydrogens (essential for H-bond scoring).

  • Grid Box Definition:

    • Center: X=32.4, Y=12.1, Z=8.5 (Active site of GlcN-6-P synthase).

    • Size: 25 x 25 x 25 Å.

Phase 3: Docking & Validation
  • Run Vina: Set exhaustiveness = 32 (Standard is 8; 32 improves sampling for fragment-sized molecules).

  • Self-Docking Validation: Re-dock the native co-crystallized ligand.

    • Acceptance Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

Workflow Visualization

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Ligand Prep (MMFF94 Min) Vina AutoDock Vina (Exhaustiveness=32) Ligand->Vina Protein Protein Prep (Remove H2O, Add H) Grid Grid Generation (Active Site) Protein->Grid Grid->Vina RMSD RMSD Validation (< 2.0 Å) Vina->RMSD Interaction 2D Interaction Plot (LigPlot+) RMSD->Interaction If Valid

Caption: Step-by-step computational workflow for comparative docking studies.

Conclusion & Recommendations

The 4,5-Dimethyl-1H-imidazole-2-carboxamide is a potent, ligand-efficient scaffold.

  • For Antimicrobial Research: It serves as a base for N-alkylation. The 4,5-diphenyl expansion (LIG-02) is recommended for maximizing affinity against GlcN-6-P synthase.

  • For Kinase Research: The scaffold acts as a hinge-binding mimetic. Future optimization should focus on the N1-substitution (e.g., benzyl groups) rather than replacing the 4,5-dimethyl core, to maintain the optimal fit within the ATP binding cleft.

References

  • Vijesh, A. M., et al. (2011). "Molecular docking studies of some new imidazole derivatives for antimicrobial properties." Arabian Journal of Chemistry. Link

  • Hassan, G. S., et al. (2021). "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Cheyad, M. S., et al. (2022). "Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor." ResearchGate.[5][6] Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

Safety Operating Guide

4,5-Dimethyl-1H-imidazole-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 4,5-Dimethyl-1H-imidazole-2-carboxamide

Executive Summary & Chemical Identification

Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 4,5-Dimethyl-1H-imidazole-2-carboxamide. It is designed for laboratory personnel to ensure compliance with environmental regulations (EPA/RCRA) and to mitigate personnel exposure risks.[1]

Compound Profile:

  • Chemical Name: 4,5-Dimethyl-1H-imidazole-2-carboxamide[1][2][3][4][5]

  • CAS Number: 146450-02-4[1][2][4]

  • Molecular Formula: C₆H₉N₃O[1]

  • Physical State: Typically a white to off-white crystalline solid.[1]

  • Hazard Classification (Precautionary): Treated as Irritant (Skin/Eye) and potentially Harmful if Swallowed based on Structure-Activity Relationships (SAR) of imidazole-2-carboxamide derivatives.[1]

Hazard Assessment & Safety Precautions

Expert Insight: While specific toxicological data for this exact isomer may be limited, imidazole derivatives often exhibit basicity and can cause severe eye damage (Category 1 or 2) and skin irritation.[1] Always adopt a "worst-case" safety posture.

Personal Protective Equipment (PPE) Matrix:

PPE Category Specification
Respiratory NIOSH-approved N95 particulate respirator (solids) or half-mask with organic vapor cartridges (solutions).[1]
Hand Protection Nitrile rubber gloves (min.[1] thickness 0.11 mm).[1] Double-gloving recommended for concentrated solutions.[1]
Eye Protection Chemical safety goggles.[1] Face shield required if handling large liquid volumes.[1]

| Body Protection | Laboratory coat (buttoned) and full-length trousers.[1] |

Waste Classification & Disposal Workflow

Effective disposal requires segregating the waste based on its physical state and concentration.[1] The following logic flow dictates the operational procedure.

DisposalWorkflow Start Waste Generation: 4,5-Dimethyl-1H-imidazole-2-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Solid LiquidSol Liquid / Solution StateCheck->LiquidSol Liquid BinA Container A: Solid Hazardous Waste (Organic) SolidPure->BinA Label & Seal SolventCheck Is solvent halogenated? LiquidSol->SolventCheck BinB Container B: Non-Halogenated Organic Solvents SolventCheck->BinB No (e.g., MeOH, DMSO) BinC Container C: Halogenated Organic Solvents SolventCheck->BinC Yes (e.g., DCM, Chloroform) Incineration Final Disposal: High-Temp Incineration (with Scrubber) BinA->Incineration BinB->Incineration BinC->Incineration

Figure 1: Decision logic for segregating imidazole carboxamide waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

Applicability: Expired reagents, synthesis byproducts, or spill cleanup materials.[1]

  • Containment: Transfer the solid material into a compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Clearly print:

    • "Hazardous Waste - Solid"[1]

    • "Contains: 4,5-Dimethyl-1H-imidazole-2-carboxamide"[1][2][3][4][5]

    • "Hazards: Irritant, Potential Acute Toxicity"[1]

  • Spill Management:

    • If spilled, do not dry sweep (creates dust).[1]

    • Cover spill with a damp absorbent pad or vermiculite.[1]

    • Scoop into the waste container.[1][6]

    • Clean the surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize residual basicity, followed by water.[1]

  • Disposal Path: Hand over to the facility's Environmental Health & Safety (EHS) department for incineration .[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, DMF, or aqueous buffers.[1]

  • Segregation: Determine the primary solvent.[1]

    • Non-Halogenated: Methanol, Ethanol, Acetone, DMSO.[1]

    • Halogenated:[1] Dichloromethane (DCM), Chloroform.[1]

  • Collection: Pour into the appropriate carboy (Safety Can).

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as imidazoles can react exothermically.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly basic (pH > 10) due to the imidazole, neutralize to pH 6-8 with dilute sulfuric acid before adding to the organic waste stream to prevent container degradation.[1]

  • Disposal Path: Incineration equipped with an afterburner and scrubber (to manage nitrogen oxide NOₓ emissions).[1]

Protocol C: Contaminated Packaging
  • Emptying: Triple rinse the original container with a suitable solvent (e.g., methanol).[1]

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (Protocol B) .[1]

  • Container Disposal:

    • Deface the original label.[1]

    • If the container is glass, dispose of it in the "Broken Glass/Sharps" bin (if chemically clean) or "Solid Hazardous Waste" if residue remains.[1]

    • Plastic containers can often be recycled if certified "RCRA Empty" (containing <3% by weight of residue).[1]

Regulatory & Compliance Framework

  • US EPA (RCRA): This compound is not strictly listed as a P- or U-listed waste.[1] However, under 40 CFR 262.11 , the generator must determine if it exhibits characteristic hazards.[1]

    • Default Classification: Classify as D001 (Ignitable) if in flammable solvent, or generally as Non-Regulated Hazardous Waste (unless toxicity testing proves otherwise).[1]

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • BLD Pharm. (n.d.).[1] SDS for 4,5-Dimethyl-1H-imidazole-2-carboxamide (CAS 146450-02-4). Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Imidazole Derivatives General Handling. Retrieved from

  • PubChem. (2024).[1] Compound Summary: Imidazole-2-carboxamide derivatives. National Library of Medicine.[1] Retrieved from

  • US Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.